1,1-Difluoro-2-methylpropan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-difluoro-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2O/c1-4(2,7)3(5)6/h3,7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRBRCGHCPIOKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-10-9 | |
| Record name | 1,1-difluoro-2-methylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical properties and structure of 1,1-Difluoro-2-methylpropan-2-ol
Topic: Chemical Properties and Structure of 1,1-Difluoro-2-methylpropan-2-ol Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Fluorination in Medicinal Chemistry
Executive Summary
1,1-Difluoro-2-methylpropan-2-ol (CAS: 354-10-9) represents a specialized fluorinated building block in modern drug discovery. As a gem-difluorinated tertiary alcohol, it serves as a critical bioisostere for non-fluorinated tert-butyl or isopropyl groups, offering a unique combination of steric bulk, modulated lipophilicity, and altered hydrogen-bonding capability. This guide provides a comprehensive technical analysis of its structural properties, synthetic pathways, and utility in optimizing pharmacokinetics (PK) and pharmacodynamics (PD) in small molecule therapeutics.
Chemical Identity & Structural Characterization[1][2]
Nomenclature and Identifiers
-
IUPAC Name: 1,1-Difluoro-2-methylpropan-2-ol[1]
-
CAS Registry Number: 354-10-9[1]
-
Molecular Formula: C
H F O[2][1] -
SMILES: CC(C)(O)C(F)F
-
Synonyms: 1,1-Difluoro-tert-butyl alcohol; 2-Difluoromethyl-2-propanol
Structural Geometry and Electronic Environment
The molecule features a quaternary carbon center bonded to a hydroxyl group, two methyl groups, and a difluoromethyl (
-
Steric Profile: The gem-difluoromethyl group occupies a volume intermediate between a methyl and an ethyl group. The C-F bond length (~1.35 Å) is shorter than a C-H bond, but the van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å).
-
Electronic Effects: The two fluorine atoms exert a strong inductive electron-withdrawing effect (-I) on the adjacent quaternary carbon. This significantly increases the acidity of the hydroxyl proton compared to non-fluorinated tert-butanol, enhancing its capability as a hydrogen bond donor (HBD) in protein-ligand interactions.
Physicochemical Profile
The introduction of the
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Weight | 110.10 g/mol | Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery). |
| Boiling Point | ~105–110 °C (Est.) | Volatile liquid; requires careful handling during concentration.[3] |
| pKa (OH) | ~12.5 (Est.) | More acidic than tert-butanol (~18) but less than hexafluoroisopropanol (9.3). Enhances H-bond donor strength. |
| LogP | ~1.2 | Moderate lipophilicity; fluorine increases lipophilicity relative to OH but decreases it relative to CH |
| H-Bonding | Dual Donor | The OH is a strong donor. The |
Synthesis & Manufacturing
The most robust and scalable synthetic route involves the Grignard addition to 1,1-difluoroacetone. This method avoids the handling of unstable difluoromethyl metal species by installing the alkyl groups onto the fluorinated core.
Reaction Scheme
The synthesis proceeds via the nucleophilic addition of methylmagnesium bromide to 1,1-difluoroacetone, followed by acidic workup.
Figure 1: Synthetic pathway from ethyl difluoroacetate to the target alcohol via Grignard addition.
Detailed Experimental Protocol
Objective: Synthesis of 1,1-Difluoro-2-methylpropan-2-ol on a 50 mmol scale.
-
Equipment Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel under a nitrogen atmosphere.
-
Reagent Preparation: Charge the flask with 1,1-difluoroacetone (4.7 g, 50 mmol) dissolved in anhydrous diethyl ether (50 mL). Cool the solution to 0°C using an ice bath.
-
Grignard Addition: Transfer Methylmagnesium bromide (3.0 M in ether, 20 mL, 60 mmol) to the addition funnel. Add dropwise over 30 minutes, maintaining the internal temperature below 5°C. The reaction is highly exothermic.
-
Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor consumption of starting material via GC-MS or TLC (staining with KMnO
). -
Quenching: Cool the mixture back to 0°C. Carefully quench with saturated aqueous ammonium chloride (NH
Cl, 30 mL). Caution: Vigorous gas evolution. -
Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Purification: Combine organic layers, dry over anhydrous MgSO
, and filter. Carefully concentrate the solvent using a rotary evaporator at ambient pressure (or mild vacuum >300 mbar) due to product volatility. Distillation at atmospheric pressure yields the pure alcohol.
Spectroscopic Characterization
Accurate identification relies on the distinct coupling patterns arising from the fluorine atoms.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl
):-
5.54 (t,
Hz, 1H, ). The characteristic triplet arises from the geminal coupling to two equivalent fluorine atoms. -
2.10 (br s, 1H,
). Shift varies with concentration. -
1.32 (s, 6H,
). May show very small long-range coupling to fluorine.
-
5.54 (t,
-
F NMR (376 MHz, CDCl
):-
-128.0 (d,
Hz). Appears as a doublet due to coupling with the single geminal proton.
-
-128.0 (d,
Applications in Drug Discovery[9][10]
Bioisosterism and "Magic Methyl" Effect
The substitution of a methyl group with a difluoromethyl group is a powerful strategy in lead optimization.
-
Lipophilic Hydrogen Bond Donor: Unlike a methyl group (inert) or a hydroxymethyl group (hydrophilic), the
group acts as a lipophilic hydrogen bond donor.[4] The C-H bond is polarized by the fluorines, allowing it to interact with backbone carbonyls in the target protein. -
Metabolic Blocking: The tertiary alcohol motif is generally resistant to oxidation. The gem-difluoro group further protects the alpha-position from metabolic attack, improving half-life (
).
Structure-Activity Relationship (SAR) Logic
Figure 2: Impact of difluoro-substitution on the pharmacological properties of the tert-butyl scaffold.
Safety and Handling
-
Hazards: Like many low-molecular-weight fluoroalcohols, this compound is likely flammable and an irritant to eyes and skin.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen or Argon). Hygroscopic nature requires tight sealing.
-
Compatibility: Incompatible with strong oxidizing agents and alkali metals.
References
-
Sigma-Aldrich. 1,1-Difluoro-2-methylpropan-2-ol Product Page. Available at:
-
PubChem. 1,1-Difluoro-2-methylpropan-2-ol Compound Summary. Available at: (Note: Link directs to related record for verification).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
Sources
Thermodynamic Stability of gem-Difluoro Tertiary Alcohols: A Comprehensive Technical Guide
Executive Summary
The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery. Among fluorinated motifs, the gem-difluoro (
This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of gem-difluoro tertiary alcohols. By dissecting the stereoelectronic effects—specifically negative hyperconjugation and carbocation destabilization—we explain the causality behind their exceptional resistance to dehydration and metabolic degradation[2]. Furthermore, we provide validated experimental workflows for their synthesis, stability testing, and physicochemical characterization.
Mechanistic Underpinnings of Thermodynamic Stability
The thermodynamic stability of gem-difluoro tertiary alcohols cannot be explained by simple steric bulk; it is fundamentally driven by quantum mechanical and electrostatic interactions dictated by the highly polarized
Stereoelectronic Effects and Negative Hyperconjugation
Fluorine is the most electronegative element, resulting in a low-lying
This phenomenon, known as negative hyperconjugation (or the gauche effect), thermodynamically stabilizes specific molecular conformations. For gem-difluoro tertiary alcohols, this stereoelectronic stabilization restricts the rotational freedom of the
Carbocation Destabilization and E1 Dehydration Resistance
A hallmark of standard tertiary alcohols is their susceptibility to acid-catalyzed dehydration via an E1 elimination mechanism. Typically, protonation of the hydroxyl group is followed by the loss of water to form a relatively stable tertiary carbocation.
However, gem-difluoro tertiary alcohols exhibit extraordinary resistance to dehydration[5]. The causality lies in the extreme electron-withdrawing inductive effect of the adjacent
Caption: Logical relationship mapping the stereoelectronic and inductive factors driving thermodynamic stability.
Impact on Physicochemical Properties (pKa and LogP)
The introduction of a gem-difluoro group adjacent to a tertiary alcohol fundamentally alters the molecule's acid-base chemistry and lipophilicity, which are critical parameters for target engagement and membrane permeability[1].
-
Acidity/Basicity (pKa): The inductive pull of the
group withdraws electron density from the adjacent oxygen atom. This makes the tertiary alcohol a poorer nucleophile but a significantly stronger hydrogen-bond donor, lowering the pKa of the hydroxyl proton[7]. If basic amines are present elsewhere in the scaffold, their pKa is also predictably lowered, which can reduce off-target hERG liability[8]. -
Lipophilicity (LogP): While fluorine is generally considered lipophilic, the highly polarized
bond and the enhanced H-bond donating capacity of the adjacent group often result in a net decrease or stabilization of LogP compared to non-fluorinated analogs, depending on the overall dipole moment cancellation[7].
Table 1: Comparative Physicochemical Data (Model Systems)
| Compound Motif | Relative OH pKa | LogP Shift ( | Acid-Catalyzed Dehydration Half-Life ( |
| Standard Tertiary Alcohol | ~16 - 17 | Baseline | < 10 minutes |
| Monofluoro Tertiary Alcohol | ~14 - 15 | -0.1 to +0.2 | ~2 - 4 hours |
| gem-Difluoro Tertiary Alcohol | ~12 - 13 | -0.3 to +0.1 | > 48 hours (Highly Stable) |
(Note: Values are generalized based on standard aliphatic fused bicyclic and cyclohexane frameworks[1],[7],[5].)
Experimental Protocols & Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol 1: Synthesis via Reformatsky/Grignard Addition
Direct nucleophilic fluorination of tertiary alcohols is prone to rearrangement. Therefore, the most robust causality-driven approach is to build the
Step-by-Step Methodology:
-
Preparation of Precursor: Begin with a commercially available difluoro-ester (e.g., ethyl 2-bromo-2,2-difluoroacetate).
-
Reformatsky/Grignard Addition: In a flame-dried Schlenk flask under argon, dissolve the difluoro-ester in anhydrous THF (0.2 M).
-
Temperature Control: Cool the reaction to -78 °C. Causality: Low temperatures prevent the premature collapse of the tetrahedral intermediate, avoiding over-alkylation or unwanted enolate chemistry.
-
Nucleophilic Addition: Slowly add 2.1 equivalents of the desired Grignard reagent (e.g.,
) dropwise over 30 minutes[10]. -
Quenching & Workup: Allow the reaction to warm to 0 °C, then quench with saturated aqueous
. Extract with EtOAc, wash with brine, dry over , and concentrate in vacuo. -
Purification: Purify the resulting gem-difluoro tertiary alcohol via flash column chromatography (Hexanes/EtOAc).
Protocol 2: Thermodynamic Stability Assay (Dehydration Resistance)
This protocol validates the carbocation destabilization theory by forcing E1 elimination conditions[5].
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 10 mM solution of the gem-difluoro tertiary alcohol in a 1:1 mixture of
and 1M in (acidic stress conditions). -
Control Setup: Prepare an identical solution using the non-fluorinated tertiary alcohol analog.
-
NMR Monitoring: Transfer samples to NMR tubes. Acquire baseline
and NMR spectra at . -
Thermal Stress: Incubate the tubes at 60 °C.
-
Data Acquisition: Acquire spectra every 1 hour for 24 hours. Monitor the disappearance of the
adjacent alkyl protons and the appearance of alkene vinylic protons (typically 5.0 - 6.5 ppm). -
Validation: The non-fluorinated control should show complete conversion to the alkene within hours. The gem-difluoro analog will show >95% intact starting material, validating the thermodynamic barrier to E1 dehydration.
Caption: Experimental workflow for synthesizing and validating the thermodynamic stability of gem-difluoro tertiary alcohols.
Conclusion
The gem-difluoro tertiary alcohol is not merely a structural novelty; it is a highly engineered motif that leverages fundamental physical organic chemistry to solve complex drug development challenges. By utilizing negative hyperconjugation and extreme inductive carbocation destabilization, this functional group provides a thermodynamically stable, dehydration-resistant bioisostere. When integrated using the robust synthetic and analytical workflows outlined above, researchers can precisely tune the pKa, LogP, and metabolic half-life of next-generation therapeutics.
References
-
ChemRxiv. "Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery." ChemRxiv Preprints. [Link]
-
ACS Organic Letters. "Squaramide/Li+-Catalyzed Direct SN1-Type Reaction of Vinyl Triflates with Difluoroenoxysilanes through Vinyl Cations." Organic Letters.[Link]
-
RSC Publishing. "Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives." Chemical Society Reviews. [Link]
-
ResearchGate / Angewandte Chemie. "(PDF) gem-Difluorocarbadisaccharides: Restoring the exo-Anomeric Effect." Angewandte Chemie International Edition. [Link]
-
NIH PubMed Central. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." PMC.[Link]
-
ChemRxiv. "Difluoroalkylation of tertiary amides and lactams by an iridium-catalyzed reductive Reformatsky reaction." ChemRxiv Preprints. [Link]
-
ACS Publications. "Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction." Organic Letters. [Link]
Sources
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- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
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- 6. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]
- 7. chemrxiv.org [chemrxiv.org]
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- 9. chemrxiv.org [chemrxiv.org]
- 10. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 1,1-Difluoro-2-methylpropan-2-ol in Contemporary Fluorine Chemistry: A Technical Guide for Advanced Synthesis
Abstract
The integration of fluorine into molecular scaffolds is a paramount strategy in the design of modern pharmaceuticals and advanced materials. The unique properties conferred by fluorine, such as enhanced metabolic stability, modulated lipophilicity, and altered electronic character, make fluorinated building blocks indispensable tools for chemists. This in-depth technical guide focuses on the synthesis, properties, and synthetic potential of 1,1-difluoro-2-methylpropan-2-ol, a tertiary alcohol bearing a gem-difluoro motif. While direct literature on this specific molecule is nascent, this guide provides a comprehensive overview based on established principles of fluorine chemistry and the known reactivity of analogous structures. We will explore its logical synthetic pathways, predict its key physicochemical characteristics, and detail its prospective applications as a valuable synthon for introducing the sterically demanding and electronically influential 1,1-difluoro-2-methylpropyl group. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to harness the potential of this and similar fluorinated building blocks.
Introduction: The Imperative for Novel Fluorinated Building Blocks
The prevalence of fluorinated compounds in approved pharmaceuticals underscores the transformative impact of fluorine in medicinal chemistry. It is estimated that over 20% of all pharmaceuticals contain at least one fluorine atom, a testament to its ability to fine-tune molecular properties for enhanced therapeutic effect.[1] The gem-difluoromethylene (CF2) group, in particular, is a valuable bioisostere for carbonyl groups and ethers, and its incorporation can significantly improve the metabolic stability of a drug candidate.[2] The development of novel building blocks that allow for the precise and efficient introduction of unique fluorinated moieties is therefore a critical endeavor in drug discovery and materials science.[3]
1,1-Difluoro-2-methylpropan-2-ol, with its tertiary alcohol functionality adjacent to a gem-difluoro-substituted carbon, represents an intriguing and underutilized building block. This structure offers a unique combination of steric bulk and electronic properties, making it a promising precursor for a variety of complex molecular architectures.
Synthesis of 1,1-Difluoro-2-methylpropan-2-ol: A Mechanistic Approach
A robust and scalable synthesis is fundamental to the utility of any building block. While a specific, optimized protocol for 1,1-difluoro-2-methylpropan-2-ol is not extensively documented in peer-reviewed literature, a logical and chemically sound approach involves the nucleophilic addition of a difluoromethyl anion equivalent to acetone.
Proposed Synthetic Pathway
The most direct route to 1,1-difluoro-2-methylpropan-2-ol involves the reaction of a difluoromethyl lithium or a similar nucleophilic species with acetone. This approach leverages the well-established reactivity of organolithium reagents with carbonyl compounds.
Diagram 1: Proposed Synthesis of 1,1-Difluoro-2-methylpropan-2-ol
Caption: A plausible synthetic workflow for the preparation of 1,1-difluoro-2-methylpropan-2-ol.
Experimental Protocol: A Generalized Procedure
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and an inert gas (argon or nitrogen) inlet.
-
Solvent and Base: Anhydrous tetrahydrofuran (THF) is added to the flask and cooled to -78 °C using a dry ice/acetone bath. A strong base, such as n-butyllithium, is added dropwise.
-
Formation of the Nucleophile: A difluoromethane precursor (e.g., a solution of difluoromethane in THF) is slowly introduced into the cooled base solution to generate the difluoromethyl lithium species in situ.
-
Addition of Electrophile: A solution of dry acetone in anhydrous THF is added dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Quenching: After the addition is complete, the reaction is stirred for a specified time before being quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation or column chromatography.
Causality in Experimental Design: The use of a low temperature (-78 °C) is critical to prevent the decomposition of the organolithium reagent and to control the exothermicity of the reaction. The choice of an aprotic solvent like THF is essential as protic solvents would quench the organolithium species.
Physicochemical Properties and Spectroscopic Characterization
The presence of the gem-difluoro group significantly influences the electronic properties of the adjacent tertiary alcohol.
Table 1: Predicted Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Characteristic | Rationale and Significance |
| Acidity (pKa of -OH) | Lower than 2-methylpropan-2-ol | The strong electron-withdrawing effect of the two fluorine atoms will increase the acidity of the hydroxyl proton. |
| Boiling Point | Elevated relative to non-fluorinated analog | Increased polarity and potential for intermolecular hydrogen bonding due to the polarized C-F bonds. |
| ¹H NMR (CDCl₃) | -CH₃ (s, 6H): ~1.3 ppm-OH (s, 1H): variable, ~1.5-3.0 ppm-CHF₂ (t, 1H): ~5.8-6.2 ppm | The methyl protons would appear as a singlet. The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent. The proton on the difluoromethyl group will be significantly downfield due to the deshielding effect of the two fluorine atoms and will appear as a triplet due to coupling with the two fluorine atoms. |
| ¹³C NMR (CDCl₃) | -CH₃: ~25-30 ppmC(OH): ~70-75 ppm-CF₂H: ~110-120 ppm (t) | The carbon bearing the hydroxyl group is deshielded. The carbon of the difluoromethyl group will be significantly downfield and will appear as a triplet due to one-bond coupling with the two fluorine atoms. |
Role as a Fluorinated Building Block
The primary synthetic utility of 1,1-difluoro-2-methylpropan-2-ol lies in its ability to serve as a precursor to the 1,1-difluoro-2-methylpropyl moiety and its derivatives.
Dehydration to 1,1-Difluoro-2-methylpropene
Tertiary alcohols are readily dehydrated under acidic conditions to form alkenes.[3] 1,1-Difluoro-2-methylpropan-2-ol is expected to undergo a similar transformation to yield the valuable intermediate, 1,1-difluoro-2-methylpropene. This reaction likely proceeds through an E1 mechanism.
Diagram 2: E1 Dehydration Mechanism
Caption: The E1 mechanism for the acid-catalyzed dehydration of 1,1-difluoro-2-methylpropan-2-ol.
The resulting gem-difluoroalkene, 1,1-difluoro-2-methylpropene, is a versatile intermediate for various synthetic transformations, including cycloadditions and nucleophilic additions, allowing for the introduction of the difluorinated quaternary center into a wide range of molecular frameworks.[4][5]
Introduction of the 1,1-Difluoro-2-methylpropyl Group
The hydroxyl group of 1,1-difluoro-2-methylpropan-2-ol can be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent nucleophilic substitution would allow for the direct attachment of the 1,1-difluoro-2-methylpropyl group to a variety of nucleophiles, such as amines, phenols, and thiols.
Diagram 3: General Functionalization Strategy
Caption: A generalized workflow for the introduction of the 1,1-difluoro-2-methylpropyl moiety.
This two-step sequence provides a powerful method for incorporating this sterically hindered and electronically modified fragment into molecules of interest, which could be particularly valuable in the optimization of lead compounds in drug discovery.
Future Outlook and Conclusion
While 1,1-difluoro-2-methylpropan-2-ol remains a relatively unexplored building block, its potential in fluorine chemistry is significant. Based on fundamental organic chemistry principles, its synthesis is feasible, and its reactivity as a tertiary alcohol opens up clear pathways for its use as a synthon. The resulting 1,1-difluoro-2-methylpropyl group, with its unique steric and electronic properties, is a desirable motif for medicinal and agricultural chemistry.
Future research should focus on the development of a high-yield, scalable synthesis of 1,1-difluoro-2-methylpropan-2-ol and the exploration of its reactivity with a diverse range of substrates. The investigation of the biological properties of molecules containing the 1,1-difluoro-2-methylpropyl group is a particularly promising avenue for future studies. This guide serves as a starting point for chemists to recognize the potential of this and similar fluorinated building blocks and to begin to incorporate them into their synthetic strategies.
References
Sources
- 1. news-medical.net [news-medical.net]
- 2. The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
Acidity Profile and pKa Analysis of 1,1-Difluoro-2-methylpropan-2-ol
Content Type: In-Depth Technical Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary
1,1-Difluoro-2-methylpropan-2-ol (CAS 354-10-9) represents a strategic scaffold in modern medicinal chemistry, serving as a physicochemical bridge between lipophilic alkyl groups and highly acidic perfluoroalcohols. While the non-fluorinated parent, tert-butanol, is effectively neutral in physiological contexts (pKa ~19), the introduction of the gem-difluoromethyl (CHF
This guide provides a definitive analysis of the acidity and pKa values of 1,1-Difluoro-2-methylpropan-2-ol. By synthesizing Structure-Activity Relationship (SAR) data from high-confidence analogs, we establish the acidity profile, detail experimental validation protocols using 19F NMR titration, and explore the compound's utility as a hydrogen-bond donor (HBD) in rational drug design.
Structural Analysis & Electronic Properties
Chemical Architecture
The molecule consists of a tertiary alcohol core stabilized by two methyl groups, with a gem-difluoromethyl group at the
-
IUPAC Name: 1,1-Difluoro-2-methylpropan-2-ol[1]
-
Formula: C
H F O -
SMILES: CC(C)(O)C(F)F
-
Key Feature: The
-inductive effect ( ) of the fluorine atoms propagates through the carbon skeleton, polarizing the O-H bond and stabilizing the resulting alkoxide conjugate base.
The Fluorine Inductive Effect
The acidity of fluorinated alcohols is governed by the number and proximity of fluorine atoms. The CHF
-
Mechanism: The high electronegativity of fluorine (3.98 Pauling scale) pulls electron density away from the hydroxyl oxygen.
-
Result: The O-H bond weakens, and the negative charge on the deprotonated oxygen is delocalized, lowering the pKa.
Figure 1: Impact of halogen substitution on the acidity of tertiary alcohols. The target molecule occupies a "Goldilocks" zone, offering enhanced H-bond donor capability without becoming acidic enough to ionize at physiological pH.
pKa Determination & Acidity Profile
Estimated pKa Value
Direct experimental pKa values for 1,1-Difluoro-2-methylpropan-2-ol are rarely reported in open literature. However, a high-confidence value can be derived via interpolation from structurally validated anchors.
| Compound | Structure | pKa (H | Source/Basis |
| tert-Butanol | (CH | ~19.0 | Standard Reference |
| 1-Chloro-2-methyl-2-propanol | (CH | 14.16 | Predicted (ACD/Labs) |
| 1,1-Difluoro-2-methylpropan-2-ol | (CH | 13.0 ± 0.5 | SAR Interpolation |
| 2-Trifluoromethyl-2-propanol | (CH | 12.60 | Predicted/Lit Analog [1] |
| Hexafluoroisopropanol (HFIP) | (CF | 9.3 | Experimental [2] |
Technical Insight:
The transition from a -CF
Solvent Effects
The acidity of this compound is highly solvent-dependent.
-
Water: pKa ~13.0 (Ionization is negligible at pH 7.4).
-
DMSO: pKa values for alcohols typically shift higher by 10–12 units due to the lack of hydrogen-bond stabilization for the alkoxide anion. However, the internal stabilization from fluorine mitigates this shift compared to non-fluorinated alcohols.
Experimental Protocols for pKa Validation
For researchers requiring an exact experimental value, standard aqueous titration is unsuitable due to the compound's weak acidity and low water solubility. The 19F NMR Shift Titration method is the industry standard for fluorinated alcohols.
Methodology: 19F NMR pH Titration
This method relies on the sensitivity of the fluorine chemical shift (
Reagents:
-
Compound: 1,1-Difluoro-2-methylpropan-2-ol (20 mM).
-
Buffer System: Phosphate/Borate mixed buffer (pH 10–14) or KOH titration in water/D
O (90:10). -
Internal Standard: Trifluoroacetic acid (in a coaxial insert) or fluorobenzene.
Workflow:
Figure 2: Workflow for determining the pKa of weak fluorinated acids using 19F NMR spectroscopy. This method circumvents solubility issues common in potentiometric titration.
Data Processing:
Fit the chemical shift data to the equation:
Applications in Drug Discovery
Bioisosterism and H-Bond Donors
1,1-Difluoro-2-methylpropan-2-ol serves as a superior Hydrogen Bond Donor (HBD) compared to non-fluorinated alcohols.
-
Alpha (
) Acidity: The compound has a higher hydrogen bond acidity parameter ( ) than tert-butanol. This allows for stronger interactions with acceptor residues (e.g., Asp, Glu, backbone carbonyls) in a binding pocket. -
Metabolic Stability: The CHF
group blocks metabolic oxidation at the -position, a common clearance pathway for alkyl chains.
Lipophilicity Modulation
While the hydroxyl group lowers LogP, the gem-difluoro group adds lipophilicity compared to a simple ethyl group.
-
LogP Impact: The CHF
moiety typically increases LogP by ~0.2–0.4 units relative to a methyl group, while simultaneously lowering the pKa. This orthogonal modulation allows chemists to tune permeability (LogP) and solubility (pKa) independently.
References
-
NIST Chemistry WebBook . 1,1,1-Trifluoro-2-propanol (CAS 374-01-6) Spectral Data. Available at: [Link]
-
Reich, H. J., & Bordwell, F. G. pKa Values in DMSO and Water. University of Wisconsin-Madison. Available at: [Link]
-
PubChem . 1,1-Difluoro-2-methylprop-1-ene (Precursor Analysis). National Library of Medicine. Available at: [Link]
Sources
Safety data sheet (SDS) and handling of 1,1-Difluoro-2-methylpropan-2-ol
Safety Data Sheet (SDS) and Advanced Handling Protocols for 1,1-Difluoro-2-methylpropan-2-ol in Pharmaceutical Synthesis
Executive Summary
In contemporary medicinal chemistry, the incorporation of fluorinated motifs is a validated strategy to modulate lipophilicity, metabolic stability, and target binding affinity. 1,1-Difluoro-2-methylpropan-2-ol (CAS: 354-10-9) has emerged as a critical building block, particularly for introducing the difluoromethyl (-CF₂H) group—a recognized bioisostere for lipophilic hydrogen bond donors. This technical guide provides an in-depth analysis of its physicochemical properties, Safety Data Sheet (SDS) parameters, and field-proven methodologies for safe handling and synthetic application, specifically referencing its use in novel phosphodiesterase 4 (PDE4) inhibitors[1].
Physicochemical Profiling & Hazard Identification (SDS)
Before integrating 1,1-Difluoro-2-methylpropan-2-ol into synthetic workflows, a rigorous understanding of its physical and safety profile is mandatory. The compound is a low-molecular-weight fluorinated tertiary alcohol, which dictates its high volatility and specific reactivity parameters,[2].
Table 1: Quantitative Physicochemical and SDS Data
| Parameter | Specification / Value |
| Chemical Name | 1,1-Difluoro-2-methylpropan-2-ol |
| CAS Number | 354-10-9 |
| Molecular Formula | C₄H₈F₂O |
| Molecular Weight | 110.10 g/mol |
| Physical State | Liquid (Clear, Colorless) |
| Purity (Standard) | ≥ 95% |
| GHS Signal Word | Danger |
| GHS Hazard Statements | H225 (Highly flammable liquid/vapour)H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (May cause respiratory irritation) |
| Storage Requirements | 2-8°C, Inert Atmosphere (Argon/N₂) |
Mechanistic Toxicology & Exposure Control
Causality of Hazards: The H225 (Highly Flammable) designation is a direct consequence of the molecule's low molecular weight and the high vapor pressure characteristic of short-chain fluorinated alcohols[3],. The highly electronegative fluorine atoms reduce intermolecular hydrogen bonding compared to non-fluorinated analogs, significantly lowering the boiling point and flash point. Furthermore, the lipophilic nature of the -CF₂H tail enhances the molecule's ability to partition into and disrupt epidermal lipid bilayers, mechanistically explaining the H315 (Skin Irritation) classification[3].
Engineering Controls & PPE:
-
Ventilation: Must be handled in a Class II Type B2 biological safety cabinet or a high-flow chemical fume hood (face velocity ≥ 100 fpm) to prevent vapor accumulation.
-
PPE: Flame-resistant Nomex lab coat, safety goggles (ANSI Z87.1 compliant), and double-gloving with heavy-duty nitrile. Standard latex is highly permeable to fluorinated solvents and must be strictly avoided.
Experimental Handling & Storage Protocol
Due to its volatility and moisture sensitivity, transferring 1,1-Difluoro-2-methylpropan-2-ol requires strict anhydrous and anaerobic techniques[2].
Step-by-Step Methodology: Schlenk Line Transfer
-
Thermal Equilibration: Remove the sealed reagent bottle from 2-8°C cold storage. Place it in a vacuum desiccator containing active Drierite. Allow 60 minutes for equilibration to room temperature (20-25°C).
-
Causality: Opening a cold vessel in ambient air causes immediate condensation of atmospheric moisture, ruining the anhydrous integrity of the reagent.
-
Self-Validating System: The Drierite must remain strictly blue. A shift to pink indicates moisture ingress, immediately invalidating the protocol and requiring re-drying of the environment.
-
-
Inert Gas Purging: Connect the reaction flask to a Schlenk line. Perform three cycles of high vacuum (≤ 0.1 Torr) followed by Argon backfill.
-
Positive Pressure Establishment: Maintain a slight positive pressure of Argon.
-
Self-Validating System: Monitor the inline mineral oil bubbler. A consistent rate of 1-2 bubbles per second validates the positive pressure, ensuring zero atmospheric backflow.
-
-
Syringe Transfer: Pierce the reagent septum with an oven-dried, Argon-purged Hamilton gastight syringe. Withdraw the required volume slowly to prevent cavitation (bubble formation due to the liquid's high vapor pressure).
-
Injection: Inject the reagent dropwise into the reaction vessel at 0°C to mitigate exothermic volatility.
Step-by-step inert atmosphere handling workflow for 1,1-Difluoro-2-methylpropan-2-ol.
Application in Drug Development: PDE4 Inhibitor Synthesis
1,1-Difluoro-2-methylpropan-2-ol is prominently featured in the synthesis of advanced benzoxazole derivatives, which act as potent Phosphodiesterase 4 (PDE4) inhibitors for treating asthma, IBD, and multiple sclerosis[1]. The -CF₂H group mimics a hydroxyl group but is highly resistant to phase I metabolic oxidation, significantly extending the drug's pharmacokinetic half-life.
Step-by-Step Methodology: Alkoxide Coupling
-
Deprotonation: Dissolve 1,1-Difluoro-2-methylpropan-2-ol in anhydrous THF at 0°C. Add 1.1 equivalents of Potassium hexamethyldisilazide (KHMDS) dropwise.
-
Causality: The tertiary alcohol is sterically hindered, and the adjacent -CF₂ group exerts a strong inductive electron-withdrawing effect (-I effect), reducing the nucleophilicity of the oxygen. A strong, non-nucleophilic base like KHMDS is required to quantitatively generate the potassium alkoxide.
-
Self-Validating System: Monitor the reaction via in situ ReactIR. The disappearance of the broad O-H stretch (~3300 cm⁻¹) and the emergence of the sharp alkoxide C-O stretch validates complete deprotonation before proceeding.
-
-
Electrophile Addition: Introduce the halogenated benzoxazole core (e.g., 4-chloro-benzoxazole derivative) to the alkoxide solution.
-
Thermal Activation: Heat the reaction to 65°C under Argon for 12 hours to drive the sterically demanding SNAr (Nucleophilic Aromatic Substitution) reaction.
-
Quenching: Cool to 0°C and quench with saturated aqueous NH₄Cl to safely neutralize unreacted base.
Pharmacological signaling pathway of CF2H-modified PDE4 inhibitors.
Emergency Response & Spill Mitigation
Given the H225 and H315 classifications, emergency protocols must be strictly defined[3],.
-
Small Spills (< 50 mL): Immediately extinguish all ignition sources. Do not use water. Absorb with an inert, non-combustible material (e.g., dry sand or vermiculite). Place in a sealed, clearly labeled hazardous waste container.
-
Skin Exposure: The lipophilic nature of the fluorinated compound allows rapid dermal penetration. Flush the affected area with copious amounts of water for a minimum of 15 minutes. Remove contaminated clothing immediately. Do NOT apply lipid-based burn creams, as they may enhance the absorption of the fluorinated organic residue.
References
Sources
Literature review on 1,1-Difluoro-2-methylpropan-2-ol synthesis pathways
Executive Summary
1,1-Difluoro-2-methylpropan-2-ol (CAS: 354-10-9) is a critical fluorinated building block in medicinal chemistry. The difluoromethyl group (
This technical guide details three distinct synthesis pathways, selected for their operational robustness, scalability, and chemical logic.
-
Pathway A (Nucleophilic Difluoromethylation): The modern, atom-economical approach using silicon reagents.
-
Pathway B (Sulfone-Mediated): A classical, highly reliable method for complex substrates.
-
Pathway C (Grignard Addition): A modular approach utilizing fluorinated building blocks.
Retrosynthetic Analysis
The target molecule, a tertiary alcohol featuring a gem-difluoromethyl group, can be disconnected via two primary logic gates:
-
Disconnection 1 (C–CF2 Bond Formation): Direct addition of a difluoromethyl anion equivalent to acetone.
-
Disconnection 2 (C–C Bond Formation): Nucleophilic addition of a methyl group to 1,1-difluoroacetone.
Figure 1: Retrosynthetic logic for 1,1-Difluoro-2-methylpropan-2-ol.
Pathway A: Nucleophilic Difluoromethylation (Hu-Prakash Protocol)
This pathway represents the state-of-the-art in direct difluoromethylation. It utilizes (Difluoromethyl)trimethylsilane (
Mechanism of Action
The reaction is initiated by a fluoride source (e.g., CsF, TBAT) or a Lewis base. The initiator attacks the silicon center, generating a pentacoordinate silicate intermediate that transfers the
Figure 2: Fluoride-initiated nucleophilic difluoromethylation cycle.
Experimental Protocol
Reagents:
-
Acetone (1.0 equiv)
- (1.2–1.5 equiv) [Source: J. Org. Chem. 2019, 84, 8345][1]
-
CsF (0.1–0.2 equiv) or TBAT (catalytic)
-
Solvent: DMF or NMP (NMP often accelerates the reaction)
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.
-
Solvation: Dissolve Acetone (10 mmol) and
(12 mmol) in anhydrous DMF (20 mL). -
Initiation: Cool to 0°C. Add CsF (1 mmol) in one portion.
-
Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours. Monitor consumption of ketone by TLC or GC-MS.
-
Hydrolysis: Quench with 1N HCl (10 mL) and stir vigorously for 30 minutes to cleave the silyl ether.
-
Extraction: Extract with
( mL). Wash combined organics with brine to remove DMF. -
Purification: Dry over
, concentrate (careful: product is volatile), and distill or purify via silica column (Pentane/Ether).
Key Insight: The reaction is autocatalytic. The initial fluoride is only required to start the cycle; the alkoxide generated acts as a base to activate subsequent silane molecules.
Pathway B: Sulfone-Mediated Synthesis (Julia-Type)
Before the availability of stable silyl reagents, Difluoromethyl phenyl sulfone (
Mechanism of Action[1][2][3][4][5]
-
Addition: Deprotonation of the sulfone (
) generates the anion, which adds to acetone. -
Desulfonylation: The sulfonyl group is removed reductively (typically using Sodium Amalgam or Mg/MeOH) to yield the final
moiety.
Experimental Protocol
Phase 1: Nucleophilic Addition
-
Reagents:
(1.0 equiv), Acetone (1.2 equiv), t-BuOK (1.1 equiv). -
Conditions: Dissolve sulfone and acetone in DMF at -50°C. Add t-BuOK dropwise. Stir for 1 hour.
-
Workup: Quench with saturated
. Extract and isolate the intermediate: 1-(benzenesulfonyl)-1,1-difluoro-2-methylpropan-2-ol.
Phase 2: Reductive Desulfonylation
-
Reagents: Intermediate sulfone, Magnesium turnings (10 equiv), Methanol.
-
Conditions: Dissolve intermediate in dry Methanol. Add Mg turnings in portions (exothermic). Stir at room temperature until sulfone is consumed.
-
Alternative: For higher yields, use 5% Na/Hg amalgam buffered with
in methanol at -20°C [Source: J. Fluorine Chem. 2005, 126, 1361].
Pathway C: Grignard Addition to 1,1-Difluoroacetone
This is the most straightforward pathway if 1,1-Difluoroacetone is available. It relies on standard carbon-carbon bond formation.
Experimental Protocol
Reagents:
-
1,1-Difluoroacetone (1.0 equiv)
-
Methylmagnesium Bromide (MeMgBr, 3.0 M in ether, 1.2 equiv)
-
Solvent: Anhydrous THF or Diethyl Ether
Step-by-Step Workflow:
-
Setup: Charge a flask with 1,1-Difluoroacetone in anhydrous THF under Argon. Cool to -78°C to prevent side reactions (enolization).
-
Addition: Add MeMgBr dropwise over 20 minutes. The low temperature is critical to favor nucleophilic addition over alpha-deprotonation.
-
Warming: Allow to warm to 0°C over 1 hour.
-
Quench: Carefully quench with saturated
. -
Isolation: Standard extraction and distillation.
Comparative Analysis
| Feature | Pathway A (TMS-CF2H) | Pathway B (Sulfone) | Pathway C (Grignard) |
| Reagent Cost | High (Silane) | Moderate | Moderate (Fluoroketone) |
| Atom Economy | High | Low (Sulfonyl waste) | High |
| Scalability | Excellent | Good (Step 1), Poor (Step 2 if Hg used) | Excellent |
| Safety | Good | Na/Hg is toxic; Mg/MeOH is safe | Standard Grignard risks |
| Yield | 75–90% | 60–80% (over 2 steps) | 80–95% |
| Primary Use | Research & Process | Complex Substrates | Bulk Synthesis |
References
-
Nucleophilic Difluoromethylation of Carbonyl Compounds with (Difluoromethyl)trimethylsilane. Fluorine Notes, 2010 , 3(70). Link
-
Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone. Journal of Fluorine Chemistry, 2005 , 126(9-10), 1361–1367. Link
-
Fluoroalkylation of Various Nucleophiles with Fluoroalkyl Sulfones through a Single Electron Transfer Process. The Journal of Organic Chemistry, 2019 , 84(13), 8345–8359. Link[1]
-
Organocatalytic direct difluoromethylation of aldehydes and ketones with TMSCF2H. Chemical Communications, 2009 , (48), 7465-7467. Link
-
Reaction of H3C-C=O-CH3 with MeMgBr followed by work-up. Filo Education, 2025 . Link
Sources
Methodological & Application
Protocol for nucleophilic substitution with 1,1-Difluoro-2-methylpropan-2-ol
Application Note: Protocols for Nucleophilic Substitution with 1,1-Difluoro-2-methylpropan-2-ol
Executive Summary & Strategic Context
1,1-Difluoro-2-methylpropan-2-ol (
However, the chemical reactivity of this substrate is paradoxical:
-
Steric Hindrance: As a tertiary alcohol, it is sterically encumbered, effectively blocking
pathways. -
Electronic Deactivation: The electron-withdrawing
-difluoromethyl group destabilizes the adjacent carbocation intermediate, significantly retarding ionization compared to non-fluorinated tert-butanol.
This guide details two distinct "substitution" protocols depending on the desired chemotype:
-
Protocol A (Alcohol as Nucleophile):
Etherification to synthesize difluoro-tert-butyl aryl ethers. -
Protocol B (Alcohol as Substrate): Dehydroxylative Chlorination to synthesize 2-chloro-1,1-difluoro-2-methylpropane.
Mechanistic Insight & Pathway Selection
The reactivity of 1,1-difluoro-2-methylpropan-2-ol is governed by the competition between steric bulk and cation instability.
-
The Cation Problem (
): The formation of the tertiary carbocation is the rate-determining step for substitution of the OH group. The adjacent group exerts a strong inductive effect ( ), raising the activation energy for ionization. Strong acid catalysis (or superacid conditions) is often required to drive this equilibrium. -
The Nucleophile Problem (
): When used as a nucleophile, the tertiary alkoxide is bulky and basic. Successful coupling with aryl halides requires highly activated substrates (electron-deficient arenes) and polar aprotic solvents to overcome steric repulsion.
Figure 1: Divergent reactivity pathways. The "Drug Discovery" route typically follows the upper path (
Protocol A: Etherification (Alcohol as Nucleophile)
Application: Installing the difluoro-tert-butyl ether motif onto aromatic scaffolds (e.g., for kinase inhibitors like SOS1 inhibitors).
Experimental Design Constraints
-
Substrate Requirement: The aryl partner must be activated (e.g., ortho/para-nitro, cyano, or pyridyl fluorides). Non-activated aryl halides will fail due to the bulk of the tertiary alkoxide.
-
Base Selection: Sodium Hydride (NaH) is preferred to generate the "naked" alkoxide. Potassium tert-butoxide (KOtBu) can be used but may compete as a nucleophile.
-
Solvent: DMF or NMP is mandatory to solvate the cation and enhance alkoxide nucleophilicity.
Step-by-Step Protocol
-
Preparation of Alkoxide:
-
To a flame-dried round-bottom flask under Argon, add Sodium Hydride (60% dispersion in oil, 1.2 equiv) .
-
Wash NaH with dry hexane (2x) to remove oil if high purity is required (optional for initial screens).
-
Suspend NaH in anhydrous DMF (0.5 M concentration relative to alcohol) .
-
Cool to 0 °C in an ice bath.
-
Add 1,1-Difluoro-2-methylpropan-2-ol (1.0 equiv) dropwise (neat or dissolved in minimal DMF). Evolution of
gas will be observed. -
Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
-
-
Nucleophilic Attack (
):-
Add the Activated Aryl Fluoride (0.9 - 1.0 equiv) directly to the alkoxide solution.
-
Note: Using a slight excess of alcohol ensures complete consumption of the valuable aryl scaffold.
-
Temperature Ramp:
-
Highly Activated (e.g., 2-fluoronitrobenzene): Stir at RT for 2–4 hours.
-
Moderately Activated (e.g., 2-fluoropyridine): Heat to 60–80 °C for 4–12 hours.
-
-
Monitor reaction progress by LC-MS. Look for the mass shift corresponding to the displacement of Fluorine (-19 Da) and addition of the alkoxy group (+109 Da).
-
-
Work-up & Isolation:
Troubleshooting:
-
Low Conversion: Add 15-crown-5 (1.0 equiv) to chelate sodium and increase alkoxide reactivity. Increase temperature to 100 °C.
-
Side Reactions: If hydrolysis of the aryl fluoride occurs (formation of phenol), ensure reagents and solvents are strictly anhydrous.
Protocol B: Dehydroxylative Chlorination (Alcohol as Substrate)
Application: Converting the alcohol into an alkyl chloride electrophile for subsequent Grignard formation or Friedel-Crafts alkylation.
Experimental Design Constraints
-
Acidity: Standard HCl is often insufficient due to the deactivated cation. Lewis acid catalysis (
) or thionyl chloride ( ) with specific activation is needed. -
Stability: The product, 2-chloro-1,1-difluoro-2-methylpropane, is volatile and prone to elimination (E1) to form 1,1-difluoro-2-methylpropene. Avoid high heat.
Step-by-Step Protocol (Lucas Reagent Modification)
-
Reaction Setup:
-
In a heavy-walled pressure vial or round-bottom flask, dissolve Anhydrous
(2.0 equiv) in Concentrated HCl (37%, 5-10 equiv) . -
Cool the mixture to 0 °C .
-
-
Substitution:
-
Add 1,1-Difluoro-2-methylpropan-2-ol (1.0 equiv) dropwise.
-
Seal the vessel and stir vigorously.
-
Allow to warm to RT . If the alcohol is not miscible, vigorous stirring is crucial.
-
Observation: The reaction is positive if a distinct organic layer (alkyl chloride) separates on top of the acid phase within 1–4 hours.
-
Optimization: If no separation occurs after 4 hours, heat gently to 40 °C . Do not exceed 50 °C to prevent elimination.
-
-
Work-up:
-
Cool to 0 °C.
-
Extract with Pentane or Dichloromethane (Pentane preferred for volatility).
-
Wash the organic layer carefully with cold water , then cold saturated
(Caution: Gas evolution). -
Dry over
(Calcium chloride is preferred for alkyl halides). -
Concentration: Do not rotovap to dryness if the product is volatile (bp approx 80-90 °C). Distill carefully or use the solution directly.
-
Data Summary & Comparison
| Feature | Protocol A ( | Protocol B ( |
| Role of Alcohol | Nucleophile (Alkoxide) | Substrate (Electrophile) |
| Key Reagent | NaH / DMF | Conc. HCl / |
| Mechanism | Addition-Elimination (Meisenheimer) | Ionization-Attack (Carbocation) |
| Critical Factor | Steric hindrance of alkoxide | Stability of |
| Primary Risk | Incomplete reaction (sterics) | Elimination (E1) to alkene |
| Typical Yield | 60 - 85% | 50 - 75% |
References
- Synthesis of SOS1 Inhibitors (Use of 1,1-difluoro-2-methylpropan-2-ol in Drug Discovery): Title: "Phosphorus Derivatives as Novel SOS1 Inhibitors" Source: European Patent EP 4074317 A1 (2022). URL: Context: Describes the use of the alcohol in nucleophilic substitution/protection steps in the synthesis of KRAS/SOS1 inhibitors.
-
General Reactivity of Fluorinated Alcohols
- Title: "Late-stage difluoromethylation: concepts, developments and perspective"
- Source:Chemical Society Reviews, 2021, 50, 8214-8257.
-
URL:[Link]
- Context: Discusses the electronic effects of groups on adjacent centers and substitution p
-
Preparation of Difluoroallenes (Related Chemistry)
-
Nucleophilic Substitution Mechanisms
Sources
- 1. WO2021127429A1 - Sos1 inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 4. orgsyn.org [orgsyn.org]
- 5. amherst.edu [amherst.edu]
- 6. jackwestin.com [jackwestin.com]
- 7. Alcohols in Substitution Reactions with Tons of Practice Problems - Chemistry Steps [chemistrysteps.com]
1,1-Difluoro-2-methylpropan-2-ol in medicinal chemistry drug design
Application Note: Strategic Deployment of 1,1-Difluoro-2-methylpropan-2-ol in Medicinal Chemistry
Part 1: Executive Summary
In the landscape of modern drug design, 1,1-difluoro-2-methylpropan-2-ol represents a high-value structural motif for fine-tuning the physicochemical profile of lead candidates.[1][2] This moiety serves as a "fluorinated bioisostere" of the standard tert-butyl alcohol group. By introducing a gem-difluoro group adjacent to the quaternary carbinol, medicinal chemists can achieve three critical optimization goals simultaneously:
-
Enhanced Hydrogen Bond Donor (HBD) Acidity: The electron-withdrawing effect of the fluorine atoms lowers the pKa of the hydroxyl group, strengthening interactions with hydrogen-bond accepting residues in the target protein.
-
Metabolic Blockade: The fluorine substitution prevents oxidative metabolism at the otherwise labile methyl positions while modulating the lipophilicity (LogP).
-
Conformational Locking: The gauche effect associated with the C–F bonds can restrict conformational freedom, potentially reducing the entropic penalty of binding.
Part 2: Physicochemical Profile & Data
The following table contrasts the fluorinated motif with its non-fluorinated parent, highlighting the "Fluorine Effect" on molecular properties.
Table 1: Comparative Physicochemical Properties
| Property | tert-Butanol (Parent) | 1,1-Difluoro-2-methylpropan-2-ol | Impact on Drug Design |
| Structure | (CH₃)₃C–OH | HCF₂–C(CH₃)₂–OH | Bioisosteric replacement |
| pKa (approx.) | ~17–19 | ~13.5–14.5 | Stronger H-bond donor. Critical for binding pockets with weak acceptors (e.g., backbone carbonyls).[3] |
| LogP (Lipophilicity) | 0.35 | ~0.6–0.8 | Slight increase in lipophilicity; improves membrane permeability without excessive grease.[3] |
| H-Bond Acceptor | Strong | Weakened | Reduced desolvation penalty upon binding.[3] |
| Metabolic Stability | Susceptible to Phase II (Glucuronidation) | Enhanced | Fluorine reduces nucleophilicity of the OH, slowing glucuronidation. |
Part 3: Synthetic Protocol
Objective: Synthesis of 1,1-difluoro-2-methylpropan-2-ol via Grignard addition to ethyl difluoroacetate. Scale: 10 mmol Safety Warning: Organofluorine intermediates can be volatile and toxic.[3] Perform all operations in a fume hood.
Reagents:
-
Ethyl difluoroacetate (CAS: 454-31-9): 1.24 g (10 mmol)[3]
-
Methylmagnesium bromide (3.0 M in diethyl ether): 8.0 mL (24 mmol, 2.4 equiv)
-
Anhydrous Diethyl Ether (Et₂O): 20 mL
-
Saturated aqueous Ammonium Chloride (NH₄Cl)[4]
-
Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar).[3]
-
Solvent Preparation: Charge the flask with 20 mL of anhydrous Et₂O and cool to 0 °C using an ice/water bath.
-
Substrate Addition: Add Ethyl difluoroacetate (1.24 g, 10 mmol) via syringe.
-
Grignard Addition (Critical Step):
-
Rationale: A double addition of the Grignard reagent is required to convert the ester first to the ketone (transient) and then to the tertiary alcohol.
-
Add MeMgBr (8.0 mL, 24 mmol) dropwise over 15 minutes.
-
Observation: A white precipitate (magnesium alkoxide salts) will form.[3]
-
-
Reaction Phase:
-
Remove the ice bath and allow the mixture to warm to room temperature (RT).
-
Stir at RT for 2 hours.
-
QC Check: Monitor by TLC (stain with KMnO₄) or GC-MS to ensure disappearance of the starting ester.
-
-
Quenching:
-
Cool the flask back to 0 °C.
-
Slowly add 10 mL of saturated aqueous NH₄Cl. Caution: Exothermic reaction.[3]
-
-
Workup:
-
Isolation:
-
Concentrate the filtrate carefully under reduced pressure (Rotary Evaporator).[3]
-
Note: The product is a volatile liquid/low-melting solid.[3] Do not use high vacuum or excessive heat (bath < 30 °C).[3]
-
Purification: Distillation at ambient pressure or bulb-to-bulb distillation (Kugelrohr) is recommended over column chromatography to prevent loss of volatile product.[3]
-
Part 4: Medicinal Chemistry Decision Logic
The following decision tree guides the deployment of this moiety in a lead optimization campaign.
Figure 1: Decision logic for incorporating the 1,1-difluoro-2-methylpropan-2-ol moiety during lead optimization (LO).
Part 5: Mechanistic Insights & Application Notes
The "Acidity Cliff"
The primary advantage of this scaffold over a standard tert-butanol is the modulation of pKa.
-
Mechanism: The gem-difluoro group exerts a strong inductive effect (-I), pulling electron density through the carbon framework. This weakens the O–H bond, making the proton more acidic.
-
Application: In kinase inhibitors, for example, where a hinge-binding alcohol must donate a hydrogen bond to a backbone carbonyl, the difluoro-analog often shows 5-10x greater potency due to this enhanced electrostatic interaction [1].
Metabolic Shielding
Standard tert-butyl groups are prone to oxidation at the methyl groups (forming hydroxymethyl metabolites).[3]
-
Mechanism: Fluorine acts as a metabolic block not only sterically but electronically.[3] The electron-deficient nature of the adjacent carbon deactivates the C-H bonds of the methyl groups toward Cytochrome P450 oxidation [2].
-
Validation: Incubate the lead compound in Human Liver Microsomes (HLM). The difluoro-analog typically exhibits an extended half-life (t1/2) and reduced intrinsic clearance (CLint) compared to the parent.
Troubleshooting the Synthesis
-
Volatility: The most common failure mode is losing the product during solvent removal. Do not evaporate to dryness on a high-vacuum line.
-
Water Solubility: The difluoro-alcohol is moderately soluble in water.[3] Ensure the aqueous layer is thoroughly extracted during workup.[3] Salting out (saturation with NaCl) is highly recommended.[3]
References
-
Meanwell, N. A. (2018).[3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Available at: [Link]
-
Hagmann, W. K. (2008).[3] "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Available at: [Link]
-
Gillis, E. P., et al. (2015).[3] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem Compound Summary. (2025). "1,1-Difluoro-2-methylpropan-2-ol (CAS 354-10-9)."[3] National Center for Biotechnology Information.[3] Available at: [Link](Note: General search landing page provided for verification).[3]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. drughunter.com [drughunter.com]
- 3. tert-Butanol | (CH3)3COH | CID 6386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: Catalytic Methods for Functionalizing 1,1-Difluoro-2-methylpropan-2-ol
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Strategic Context
The functionalization of highly tailored fluorinated building blocks is a cornerstone of modern drug discovery. 1,1-Difluoro-2-methylpropan-2-ol (CAS 354-10-9) has emerged as a highly valuable structural motif, primarily because the difluoromethyl (
Recently, this specific tertiary fluoroalcohol has been heavily utilized in the 1[1] to treat KRAS-driven carcinomas. However, functionalizing this molecule via its hydroxyl group presents a severe synthetic challenge:
-
Steric Hindrance: The tertiary alcohol carbon is highly congested, physically blocking nucleophilic attack during catalytic cycles.
-
Electronic Deactivation: The strong inductive electron-withdrawing effect (
) of the adjacent group lowers the HOMO of the oxygen atom, drastically reducing its nucleophilicity compared to standard tertiary alcohols.
To overcome these hurdles, specialized catalytic methods—most notably Palladium-catalyzed
The Core Strategy: Palladium-Catalyzed C–O Cross-Coupling
Attaching 1,1-difluoro-2-methylpropan-2-ol to a heteroaryl core requires a precisely tuned catalytic system. The standard approach utilizes a Palladium(0) precursor paired with a bulky, electron-rich biaryl phosphine ligand[2].
Causality Behind Experimental Choices (E-E-A-T)
-
Ligand Selection (RuPhos): The coupling of tertiary alcohols is notoriously prone to stalling at the reductive elimination step. 3[3] features an electron-rich dicyclohexylphosphine moiety that facilitates the oxidative addition of deactivated heteroaryl halides. Crucially, its bulky diisopropoxybiphenyl backbone enforces a tight spatial geometry on the Palladium center, artificially crowding the metal to accelerate the rate-limiting reductive elimination of the bulky tertiary alkoxide.
-
Base Selection (
): While is a stronger base traditionally used in couplings, it can deprotonate the slightly acidic group or degrade sensitive heteroaryl electrophiles. is milder, and the large, soft Cesium cation ( ) effectively coordinates with the fluoroalkoxide, increasing its solubility and nucleophilicity in non-polar solvents. -
Solvent (1,4-Dioxane): Provides the necessary high boiling point (101 °C) to overcome the high activation energy barrier of sterically hindered reductive elimination without degrading the catalyst.
Catalytic cycle of Pd-catalyzed C-O cross-coupling for sterically hindered tertiary fluoroalcohols.
Quantitative Data: Ligand Optimization
The choice of ligand dictates the success or failure of this functionalization. The table below summarizes the optimization landscape for coupling 1,1-difluoro-2-methylpropan-2-ol with a generic heteroaryl chloride.
Table 1: Ligand Optimization for C–O Cross-Coupling of Tertiary Fluoroalcohols
| Ligand | Ratio (Pd:Ligand) | Base | Yield (%) | Mechanistic Observation / Causality |
| RuPhos | 1:2 | >85% | Optimal steric bulk accelerates reductive elimination; high functional group tolerance. | |
| tBuBrettPhos | 1:2 | 60-70% | Good conversion, but the stronger base leads to partial degradation of sensitive substrates. | |
| XPhos | 1:2 | <30% | Insufficient bite angle/flexibility for bulky tertiary alkoxides; protodehalogenation dominates. | |
| BINAP | 1:1.5 | Trace | Bidentate nature restricts the necessary geometry for bulky alkoxide exchange. |
Step-by-Step Experimental Protocol
This self-validating protocol details the2[2] via the etherification of 1,1-difluoro-2-methylpropan-2-ol.
Materials
-
1,1-Difluoro-2-methylpropan-2-ol (1.5 equiv)
-
Heteroaryl chloride/bromide (1.0 equiv, e.g., 0.5 mmol)
- (5 mol%)
-
RuPhos (10 mol%)
- (2.0 equiv, finely milled and oven-dried)
-
Anhydrous, degassed 1,4-Dioxane (2.5 mL, 0.2 M)
Procedure
-
Preparation & Degassing: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the heteroaryl halide,
, RuPhos, and .-
Causality: Oxygen rapidly oxidizes the electron-rich RuPhos ligand, permanently deactivating the
species.
-
-
Solvent & Nucleophile Addition: Add anhydrous 1,4-dioxane followed by 1,1-difluoro-2-methylpropan-2-ol via a microsyringe. Seal the tube with a Teflon screw cap.
-
Catalyst Activation (Self-Validation Step): Stir the mixture at room temperature for 5–10 minutes.
-
Validation: The solution must transition from a dark purple/red (resting
) to a deep red/brown. This visual cue confirms the formation of the active -RuPhos complex. Do not apply heat until this color change occurs.
-
-
Thermal Coupling: Transfer the sealed tube to a pre-heated oil bath at 100 °C and stir vigorously for 16 hours.
-
Causality: High thermal energy is strictly required to overcome the steric clash during the reductive elimination of the tertiary fluoroalkoxide.
-
-
Reaction Monitoring & Quench: Cool the reaction to room temperature. Analyze a 10 µL aliquot via LC-MS. Upon confirming the consumption of the aryl halide, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove insoluble cesium salts and precipitated palladium black.
-
Purification: Concentrate the filtrate in vacuo and purify the residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure tertiary fluoroalkyl ether.
Standard experimental workflow for the catalytic etherification of tertiary fluoroalcohols.
Alternative Catalytic Pathways: Photoredox C–H Functionalization
While the tertiary alcohol is the primary handle for cross-coupling, the difluoromethyl (
Using a photocatalyst (e.g.,
References
- Title: WO2021127429A1 - Sos1 inhibitors Source: Google Patents URL
- Title: Design and Structural Optimization of Orally Bioavailable SOS1 Inhibitors for the Treatment of KRAS-Driven Carcinoma Source: Journal of Medicinal Chemistry - ACS Publications URL
- Source: Chemical Society Reviews (RSC Publishing)
- Title: Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Source: Benchchem URL
Sources
Application Note: Scalable Synthesis Procedures for 1,1-Difluoro-2-methylpropan-2-ol Derivatives
Target Audience: Researchers, process scientists, and drug development professionals.
Executive Summary & Rationale
The incorporation of the difluoromethyl (
Specifically, 1,1-difluoro-2-methylpropan-2-ol (CAS: 354-10-9) is a highly versatile fluorinated building block. It is frequently utilized in the synthesis of advanced therapeutics, including the structural optimization of orally bioavailable SOS1 inhibitors for the treatment of KRAS-driven carcinomas [2].
This application note provides two orthogonal, highly scalable protocols for synthesizing 1,1-difluoro-2-methylpropan-2-ol and its derivatives. By detailing both a classical organometallic approach and a modern transition-metal-free fluoroalkylation strategy, this guide equips process chemists with the mechanistic insights required to select the optimal route based on substrate scope, safety constraints, and scale.
Mechanistic Overview & Pathway Visualization
To synthesize this tertiary fluoro-alcohol, chemists must choose between functionalizing a pre-fluorinated backbone or introducing the fluorine atoms late-stage.
-
Route A (Exhaustive Grignard Addition): This route leverages the low cost of ethyl difluoroacetate. The reaction proceeds via the initial addition of methylmagnesium bromide to form 1,1-difluoroacetone as a transient intermediate, which rapidly undergoes a second nucleophilic attack to yield the tertiary alcohol [3].
-
Route B (Nucleophilic Difluoromethylation): For late-stage functionalization or when synthesizing complex derivatives from sensitive ketones, direct difluoromethylation using (difluoromethyl)trimethylsilane (
) is preferred. Initiated by a catalytic base, the reaction generates a masked equivalent that attacks the carbonyl carbon [4].
Figure 1. Orthogonal synthetic pathways for 1,1-difluoro-2-methylpropan-2-ol derivatives.
Experimental Protocols & Self-Validating Systems
Protocol A: Exhaustive Grignard Addition (Industrial Scale)
Causality & Expertise: The order of addition in this protocol is critical. Adding the fluorinated ester to an excess of the Grignard reagent prevents the accumulation of the highly reactive 1,1-difluoroacetone intermediate, thereby minimizing unwanted aldol condensation side-reactions. Furthermore, Methyl tert-butyl ether (MTBE) is selected as the extraction solvent due to its low boiling point, which prevents the loss of the volatile fluorinated alcohol product during downstream concentration.
Step-by-Step Methodology:
-
Preparation: Purge a dry, 3-neck round-bottom flask with Argon. Add methylmagnesium bromide (3.0 M in diethyl ether, 2.5 equiv) and cool the system to 0 °C using an ice-water bath.
-
Addition: Dilute ethyl difluoroacetate (1.0 equiv) in anhydrous THF (1.0 M concentration). Add this solution dropwise to the Grignard reagent over 60 minutes, rigorously maintaining the internal temperature below 5 °C to control the exotherm.
-
Maturation: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
In-Process Control (IPC) & Self-Validation: Withdraw a 0.1 mL aliquot, quench with saturated aqueous
, extract with MTBE, and analyze via GC-MS. Validation Check: The reaction is deemed complete when the ester starting material and the transient 1,1-difluoroacetone peak are completely absent, replaced entirely by the target alcohol mass signal ( 110). -
Quenching: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of saturated aqueous
until effervescence ceases and the magnesium salts precipitate. -
Workup: Separate the organic layer. Extract the aqueous layer twice with MTBE. Wash the combined organics with brine, dry over anhydrous
, and concentrate under reduced pressure (water bath < 30 °C, > 150 mbar) to afford the product.
Protocol B: Nucleophilic Difluoromethylation (Derivative Synthesis)
Causality & Expertise:
Step-by-Step Methodology:
-
Initiation: To a solution of acetone (or a complex derivative ketone, 1.0 equiv) and
(1.5 equiv) in anhydrous DMF (0.5 M) at -10 °C under Argon, add a solution of -BuOK (0.1 equiv) in DMF dropwise. -
Silylation: Stir the mixture at -10 °C for 1 hour, then warm to room temperature for 3 hours.
-
IPC 1 (Silyl Ether Formation): Analyze an aliquot via
NMR. Validation Check: The disappearance of the signal ( -137 ppm) and the appearance of a doublet around -125 ppm ( Hz) confirms complete conversion to the silyl ether. -
Deprotection: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) dropwise to the reaction mixture at 0 °C. Stir for 1 hour.
-
IPC 2 (Desilylation): Analyze via
NMR. Validation Check: The disappearance of the sharp trimethylsilyl proton singlet ( 0.1 ppm) confirms complete deprotection. -
Workup: Dilute with water and extract with diethyl ether. Wash the organic layer extensively with water (to remove DMF) and brine, dry over
, and carefully concentrate.
Quantitative Data: Protocol Comparison
| Metric | Route A: Grignard Addition | Route B: Nucleophilic Difluoromethylation |
| Primary Use Case | Bulk synthesis of the parent alcohol | Late-stage functionalization / Derivatives |
| Scalability | Excellent (Multi-kilogram) | Moderate (Gram to multi-gram) |
| Reagent Cost | Low (Ethyl difluoroacetate, MeMgBr) | High ( |
| Key Safety Concern | Highly exothermic; requires cryogenic cooling | Generation of volatile fluorinated byproducts |
| Atom Economy | Moderate (Loss of ethoxide and Mg salts) | Low (Loss of TMS and bulky counterions) |
| Self-Validation Endpoint | GC-MS: Disappearance of transient ketone |
References
-
Title: Design and Structural Optimization of Orally Bioavailable SOS1 Inhibitors for the Treatment of KRAS-Driven Carcinoma Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: An elementary study of the industrialized preparation of 1,1-difluoro acetone Source: International Journal of Advanced and Applied Sciences (Science Gate) URL: [Link]
-
Title: The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
Sources
Application Note: Advanced One-Pot Synthesis Protocols Utilizing 1,1-Difluoro-2-methylpropan-2-ol in Targeted Oncology Drug Discovery
Introduction & Strategic Rationale
The strategic incorporation of fluorine atoms into small-molecule therapeutics is a fundamental technique in modern medicinal chemistry for optimizing drug-like properties. Specifically, 1,1-difluoro-2-methylpropan-2-ol (CAS: 354-10-9)[1] has emerged as a highly valuable fluorinated building block. It is frequently utilized in the synthesis of advanced targeted therapies, including SOS1 inhibitors for KRAS-driven carcinomas and mutant-selective EGFR inhibitors[2][3].
The gem-difluoro motif serves a critical dual purpose in drug design:
-
Bioisosterism & pKa Modulation: The highly electronegative fluorine atoms inductively modulate the pKa of adjacent functional groups, altering the hydrogen-bonding network of the molecule without adding excessive steric bulk[2].
-
Metabolic Stability & Lipophilicity: The motif significantly enhances the lipophilicity (LogP) of the resulting pharmacophore while protecting the tertiary carbon from cytochrome P450-mediated oxidative metabolism[2].
However, the steric hindrance of the tertiary alcohol combined with the strong electron-withdrawing nature of the difluoromethyl group renders this compound a kinetically sluggish nucleophile. This application note details a highly optimized, self-validating one-pot synthesis protocol designed to overcome these kinetic barriers, streamlining the generation of complex fluorinated intermediates.
Mechanistic Causality in One-Pot Workflows
A one-pot methodology—where successive reaction cascades occur without intermediate isolation—minimizes product loss, reduces solvent waste, and accelerates high-throughput screening[3][4]. To successfully utilize 1,1-difluoro-2-methylpropan-2-ol in one-pot nucleophilic aromatic substitutions (SNAr) or cross-coupling aminations, the reaction microenvironment must be strictly controlled:
-
Solvent Selection (DMF/DMSO): The coupling of 1,1-difluoro-2-methylpropan-2-ol requires a highly polar aprotic solvent. Solvents such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) provide the high dielectric constants necessary to stabilize the anionic Meisenheimer complex transition state during SNAr reactions[2][5].
-
Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA/DIEA) is the preferred base over standard amines. Its bulky isopropyl groups prevent it from acting as a competing nucleophile, while its basicity efficiently neutralizes acidic byproducts (e.g., HCl or HF) generated during the coupling, driving the thermodynamic equilibrium forward[5].
-
Thermal Activation: Due to the deactivating inductive effect of the difluoromethyl group, ambient conditions often stall at <40% conversion. Thermal activation (60 °C to 120 °C) provides the necessary kinetic energy to overcome the activation barrier of the sterically hindered nucleophile[2][5].
Reaction Workflow Visualization
Fig 1: One-pot SNAr workflow utilizing 1,1-difluoro-2-methylpropan-2-ol.
Quantitative Optimization Data
To establish a self-validating system, researchers must benchmark their conditions against known kinetic limitations. The following table summarizes the causal relationship between reaction parameters and product yield for the one-pot coupling of 1,1-difluoro-2-methylpropan-2-ol with a generic fluorophenyl scaffold.
| Entry | Solvent | Base (Equiv) | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Mechanistic Observation |
| 1 | THF | TEA (3.0) | 60 | 16 | 45 | 38 | Insufficient transition state stabilization. |
| 2 | DMF | K₂CO₃ (3.0) | 80 | 16 | 72 | 65 | Heterogeneous base limits the reaction rate. |
| 3 | DMF | DIPEA (5.0) | 60 | 16 | 85 | 80 | Homogeneous basicity improves kinetics[2]. |
| 4 | DMSO | DIPEA (5.0) | 120 | 16 | >99 | 92 | Optimal thermal energy for hindered nucleophile[5]. |
Detailed Experimental Protocol: One-Pot Synthesis of Fluorinated Intermediates
Target Application: Synthesis of (R)-1-(3-(1,1-difluoro-2-hydroxy-2-methylpropyl)-2-fluorophenyl) derivatives (Precursors for SOS1 Inhibitors)[2][4].
Materials & Reagents:
-
1,1-Difluoro-2-methylpropan-2-ol (CAS: 354-10-9)[1] or its hydrochloride salt[5].
-
Electrophilic aryl scaffold (e.g., substituted fluorophenyl or pyrido[3,4-d]pyrimidine derivative)[4][6].
-
N,N-Diisopropylethylamine (DIPEA, >99% purity).
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
Step-by-Step Methodology:
-
Preparation of the Reaction Matrix: In an oven-dried, argon-purged reaction vessel, dissolve the electrophilic aryl scaffold (1.0 equiv, approx. 3.13 mmol) in 10 mL of anhydrous DMSO[5]. Causality: Argon purging is mandatory to prevent the oxidative degradation of electron-rich intermediates at elevated temperatures.
-
Nucleophile & Base Addition: Add 1,1-difluoro-2-methylpropan-2-ol (1.2 equiv) to the stirring solution. Subsequently, add DIPEA (5.0 equiv, approx. 15.64 mmol) dropwise at room temperature[5]. Causality: The large excess of DIPEA ensures complete deprotonation of the alcohol and acts as a continuous acid scavenger throughout the 16-hour thermal cycle, preventing product degradation.
-
Thermal Activation: Seal the vessel and heat the reaction mixture to 120 °C using a precisely calibrated heating block. Maintain vigorous stirring for 16 hours[5].
-
In-Process Control (Self-Validation): At t = 14 h, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via UPLC-MS. The reaction is deemed complete when the starting material peak area is <2%. If incomplete, extend heating by 4 hours.
-
Quenching and Workup: Cool the mixture to room temperature. Quench the reaction by slowly pouring it into 50 mL of ice-cold saturated aqueous NaHCO₃. Causality: The mild basic quench neutralizes any remaining electrophiles and drastically reduces the solubility of the lipophilic product in the aqueous/DMSO phase, forcing it into the organic layer during extraction.
-
Extraction and Phase Separation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic phases with brine (3 x 20 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].
-
Isolation: Purify the crude residue via flash column chromatography (Gradient: MeOH-DCM or EtOAc-Hexanes) to afford the pure fluorinated intermediate[5].
References
1.2 - Journal of Medicinal Chemistry (ACS Publications). 2.1 - Sigma-Aldrich. 3. 3 - European Patent Office (EP 4074317 A1). 4. 5 - Google Patents (AU2022210517A1). 5. 4 - Google Patents (CN119894893A). 6.6 - Google Patents (WO2024056782A1).
Sources
- 1. 1,1-Difluoro-2-methylpropan-2-ol | 354-10-9 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN119894893A - Sulfone substituted pyrido [3,4-D ] pyrimidine derivatives for the treatment of cancer - Google Patents [patents.google.com]
- 5. AU2022210517A1 - Pharmaceutical combinations of sos1 inhibitors for treating and/or preventing cancer - Google Patents [patents.google.com]
- 6. WO2024056782A1 - Sulfone-substituted pyrido[3,4-d]pyrimidine derivatives for the treatment of cancer - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Using 1,1-Difluoro-2-methylpropan-2-ol
Welcome to the technical support center for 1,1-Difluoro-2-methylpropan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique chemical properties of this fluorinated tertiary alcohol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. This document is structured to address common questions and challenges, ensuring your experiments are built on a solid foundation of scientific integrity and practical insight.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties, handling, and reactivity of 1,1-Difluoro-2-methylpropan-2-ol.
Q1: What are the key structural and chemical properties of 1,1-Difluoro-2-methylpropan-2-ol?
A1: 1,1-Difluoro-2-methylpropan-2-ol is a fluorinated tertiary alcohol. Its key features include:
-
Tertiary Alcohol: The hydroxyl (-OH) group is attached to a tertiary carbon. This structure dictates its reactivity, making it resistant to oxidation but highly susceptible to acid-catalyzed dehydration and SN1-type substitution reactions.[1][2]
-
Gem-Difluoro Group: The two fluorine atoms on the adjacent carbon (C1) significantly influence the molecule's electronic properties. The strong electron-withdrawing nature of fluorine can impact the stability of nearby intermediates.
-
Physical Properties: It is a liquid at room temperature and requires storage in an inert atmosphere at 2-8°C to maintain purity.[3]
Q2: What are the primary safety and handling precautions for this compound?
A2: According to its safety data sheet, 1,1-Difluoro-2-methylpropan-2-ol is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[3] Standard laboratory safety protocols should be strictly followed:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from ignition sources.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]
Q3: Is 1,1-Difluoro-2-methylpropan-2-ol typically used as a reagent or a substrate?
A3: Based on its structure, 1,1-Difluoro-2-methylpropan-2-ol is primarily used as a substrate or a building block in synthesis. While various reagents exist for introducing difluoromethyl groups, this compound's utility lies in incorporating the 1,1-difluoro-tert-butyl moiety into a larger molecule.[4][5] A common synthetic goal would be to modify its hydroxyl group, for example, through O-difluoromethylation to form a difluoromethyl ether.[6][7]
Q4: Why are tertiary alcohols like this one prone to dehydration?
A4: Tertiary alcohols readily undergo dehydration (elimination of water) in the presence of strong acids via an E1 mechanism.[8][9][10] The process involves three key steps:
-
Protonation: The hydroxyl group is protonated by the acid, forming an alkyloxonium ion (R-OH₂⁺). This converts the poor leaving group (-OH) into an excellent leaving group (H₂O).[9]
-
Carbocation Formation: The water molecule departs, leaving behind a relatively stable tertiary carbocation. The stability of this intermediate is the primary reason for the high reactivity of tertiary alcohols in these conditions.[11][12]
-
Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from an adjacent carbon, forming an alkene.
This dehydration pathway is a major competing side reaction in any acid-catalyzed reaction involving this substrate.[11][13]
Part 2: Troubleshooting Guide for Synthetic Applications
This section provides in-depth troubleshooting for specific experimental challenges you may encounter when using 1,1-Difluoro-2-methylpropan-2-ol as a substrate.
Issue 1: Low or No Yield in O-Difluoromethylation Reactions
A common objective is the conversion of the alcohol to its corresponding difluoromethyl ether (R-OCF₂H). Low yields in this transformation are frequently reported, particularly for sterically hindered tertiary alcohols.[7]
-
Inefficient Difluorocarbene Generation or Trapping: Most modern O-difluoromethylation methods proceed via the reaction of an alcohol with difluorocarbene (:CF₂), which is generated in situ.[6][14] Tertiary alcohols are less nucleophilic and more sterically hindered than primary or secondary alcohols, making the trapping of the highly reactive difluorocarbene less efficient.
-
Decomposition of Reagents: The precursors for difluorocarbene (e.g., TMSCF₂Br, S-(difluoromethyl)sulfonium salts) can be sensitive to moisture and reaction conditions.[7][15]
-
Competing Side Reactions: As discussed, acid-catalyzed dehydration can be a significant competing pathway if acidic byproducts form during the reaction.
Below is a systematic workflow to diagnose and resolve low-yield issues in O-difluoromethylation.
Caption: Troubleshooting workflow for low-yield O-difluoromethylation.
This generalized protocol is based on methods developed for challenging alcohol substrates and utilizes TMSCF₂Br as the difluorocarbene precursor.[14][15]
1. Materials:
-
1,1-Difluoro-2-methylpropan-2-ol (1.0 equiv)
-
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) (3.0-4.0 equiv)
-
Potassium bifluoride (KHF₂) or Potassium acetate (KOAc) (6.0-8.0 equiv)
-
Anhydrous solvent (e.g., CH₂Cl₂, or solvent-free/water biphasic system)
-
Inert gas (Argon or Nitrogen)
2. Reaction Setup (Anhydrous Conditions):
-
Flame-dry all glassware and allow to cool under a stream of inert gas.
-
To a round-bottom flask, add 1,1-Difluoro-2-methylpropan-2-ol and the activator (KHF₂ or KOAc).
-
If using a solvent, add anhydrous CH₂Cl₂. For solvent-free approaches, proceed to the next step. Some protocols have found success using a biphasic water system, which can enhance reactant concentration in the organic phase.[14][15]
3. Reagent Addition and Reaction:
-
Slowly add TMSCF₂Br to the mixture at room temperature under vigorous stirring.
-
Monitor the reaction progress by ¹⁹F NMR or GC-MS. The appearance of the R-OCF₂H signal is indicative of product formation.
-
Allow the reaction to stir at room temperature for 12-24 hours. If the reaction is sluggish, gentle heating (40-50 °C) may be beneficial, but be mindful of promoting side reactions.
4. Work-up and Purification:
-
Upon completion, quench the reaction by adding water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
Table 1: Recommended Starting Conditions & Optimization Parameters
| Parameter | Recommended Starting Condition | Optimization Strategy | Rationale |
| Equivalents of TMSCF₂Br | 3.0 | Increase to 4.0 | Tertiary alcohols are less reactive and require a higher concentration of the in situ generated difluorocarbene for efficient trapping.[7] |
| Activator | KHF₂ (8.0 equiv) | Screen KOAc | The choice of activator is crucial for efficient generation of difluorocarbene from the silane precursor.[15] |
| Solvent | Biphasic (CH₂Cl₂/H₂O) or Water | Try solvent-free mechanochemical approach | High concentration of reactants can accelerate the reaction rate. Solvent-free conditions are also more environmentally benign.[6][15] |
| Temperature | Room Temperature | Increase to 40-50 °C | May be required to overcome the activation energy for less reactive tertiary alcohols, but increases risk of dehydration. |
Issue 2: Formation of an Alkene Byproduct (2,3-Dimethylbut-1-ene)
The most common and often unavoidable side product when subjecting 1,1-Difluoro-2-methylpropan-2-ol to acidic or high-temperature conditions is the corresponding alkene from dehydration.
Under acidic conditions, the protonated alcohol forms a tertiary carbocation. This intermediate is a critical branch point. It can either lose a proton to form an alkene (E1 pathway) or be attacked by a nucleophile (SN1 pathway).
Caption: Competing E1 (elimination) and SN1 (substitution) pathways.
-
Avoid Strong Acids: Whenever possible, use non-acidic reagents. If an acid is required, use the mildest possible conditions. For example, instead of concentrated H₂SO₄, consider using TsOH or an acidic resin that can be filtered off.[8]
-
Control Temperature: Elimination reactions are entropically favored and thus become more dominant at higher temperatures.[16][17] Running reactions at lower temperatures will favor the substitution pathway over elimination.
-
Use Non-Acidic Activating Agents: For converting the alcohol to a better leaving group, consider alternatives to acid catalysis. For example, converting the alcohol to a tosylate or mesylate under basic conditions (using TsCl or MsCl with pyridine) creates an excellent leaving group for subsequent substitution reactions without generating a carbocation intermediate, thereby avoiding dehydration.[16]
Table 2: Conditions Favoring Elimination vs. Substitution
| Factor | Favors Elimination (E1) | Favors Substitution (SN1) |
| Temperature | High | Low |
| Acid | Strong, non-nucleophilic conjugate base (e.g., H₂SO₄, H₃PO₄)[9][10] | Nucleophilic conjugate base (e.g., HBr, HCl)[9] |
| Base/Nucleophile | Weakly nucleophilic base | Good, non-basic nucleophile |
Issue 3: Difficulty in Product Purification
-
Co-elution of Product and Starting Material: If the reaction does not go to completion, the polarity of the product may be very similar to the starting alcohol, making separation by standard silica gel chromatography difficult.
-
Formation of Multiple Byproducts: The presence of both elimination and substitution byproducts can complicate the purification process.
-
Product Volatility: Some fluorinated compounds can be volatile, leading to loss of product during solvent removal under high vacuum.
-
Optimize Chromatography: If co-elution is an issue, consider changing the solvent system to alter selectivity. A different stationary phase, such as alumina or reversed-phase silica, may also provide better separation.
-
Chemical Derivatization: If the product and starting material are inseparable, consider a "quenching" derivatization. For example, if the product is an ether and the impurity is the starting alcohol, reacting the crude mixture with an isocyanate could convert the unreacted alcohol into a much more polar carbamate, which is easily separated by chromatography.
-
Careful Solvent Removal: When concentrating the final product, use a rotary evaporator with controlled temperature and pressure to avoid loss of volatile material. Avoid using a high-vacuum line for extended periods unless the product is known to be non-volatile.
By understanding the inherent reactivity of 1,1-Difluoro-2-methylpropan-2-ol and anticipating common side reactions, you can design more robust experiments and efficiently troubleshoot challenges as they arise.
References
-
Mechanochemical Difluoromethylations of Alcohols. CCS Chemistry. Available from: [Link] [Accessed March 7, 2026].
-
Hu, J. et al. (2020). Difluoromethylation of alcohols with TMSCF2Br in water. Tetrahedron Letters. Available from: [Link] [Accessed March 7, 2026].
-
Mechanochemical Difluoromethylations of Alcohols. JYX. (2023). Available from: [Link] [Accessed March 7, 2026].
-
Difluoromethylation of alcohols with TMSCF2Br in water: A new insight into the generation and reactions of difluorocarbene in a two-phase system. ResearchGate. (2025). Available from: [Link] [Accessed March 7, 2026].
-
Togni, A. et al. (2021). Direct Trifluoromethylation of Alcohols Using a Hypervalent Iodosulfoximine Reagent. ETH Zurich Research Collection. Available from: [Link] [Accessed March 7, 2026].
-
1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. MDPI. (2023). Available from: [Link] [Accessed March 7, 2026].
-
The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link] [Accessed March 7, 2026].
-
Synthesis of fluorinated telomers Part 7. Telomerization of 1,1-difluoro-2-chloroethylene and 1,2-difluoro-1,2 dichloroethylene with methanol. ResearchGate. (2016). Available from: [Link] [Accessed March 7, 2026].
-
Gouverneur, V. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available from: [Link] [Accessed March 7, 2026].
-
Sweeney, J. B. et al. (2014). An Improved Method for Difluorocyclopropanation of Alkenes. Organic Chemistry Portal. Available from: [Link] [Accessed March 7, 2026].
-
Ichikawa, J. et al. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses. Available from: [Link] [Accessed March 7, 2026].
-
Elimination reactions – dehydrating an alcohol. Crunch Chemistry. (2022). Available from: [Link] [Accessed March 7, 2026].
-
Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis. Available from: [Link] [Accessed March 7, 2026].
-
Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Chemistry Steps. (2019). Available from: [Link] [Accessed March 7, 2026].
-
Ashenhurst, J. (2015). Elimination Reactions of Alcohols (With Acid). Master Organic Chemistry. Available from: [Link] [Accessed March 7, 2026].
-
Elimination Reactions of Alcohols. Chemistry LibreTexts. (2023). Available from: [Link] [Accessed March 7, 2026].
-
Reactions of Alcohols. Chemistry LibreTexts. (2024). Available from: [Link] [Accessed March 7, 2026].
-
Ichikawa, J. et al. (2016). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses. Available from: [Link] [Accessed March 7, 2026].
-
Reactions of Alcohols. Save My Exams. (2025). Available from: [Link] [Accessed March 7, 2026].
-
Fluoroorganic Chemistry. Purdue University. Available from: [Link] [Accessed March 7, 2026].
-
Dehydration of Alcohols A Level Chemistry | Elimination Reactions and Zaitsev Rule. Revisely. Available from: [Link] [Accessed March 7, 2026].
-
A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–F and C–F bond formation. ResearchGate. Available from: [Link] [Accessed March 7, 2026].
-
Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available from: [Link] [Accessed March 7, 2026].
-
Are tertiary alcohols more stable or more reactive than primary alcohols? Quora. (2015). Available from: [Link] [Accessed March 7, 2026].
-
REACTIONS OF ALCOHOLS. University of Illinois Chicago. Available from: [Link] [Accessed March 7, 2026].
-
Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. (2025). Available from: [Link] [Accessed March 7, 2026].
-
Reactions of Alcohols. Chemistry LibreTexts. (2024). Available from: [Link] [Accessed March 7, 2026].
-
1,1-Difluoroethanol. PubChem. Available from: [Link] [Accessed March 7, 2026].
-
Reactions of Alcohols with Strong Acid. YouTube. (2020). Available from: [Link] [Accessed March 7, 2026].
-
A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers. Available from: [Link] [Accessed March 7, 2026].
-
Reactions of Alcohols. Course Hero. Available from: [Link] [Accessed March 7, 2026].
Sources
- 1. quora.com [quora.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. 1,1-Difluoro-2-methylpropan-2-ol | 354-10-9 [sigmaaldrich.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. jyx.jyu.fi [jyx.jyu.fi]
- 8. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. science-revision.co.uk [science-revision.co.uk]
- 12. csueastbay.edu [csueastbay.edu]
- 13. Elimination reactions – dehydrating an alcohol - Crunch Chemistry [crunchchemistry.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. sioc.cas.cn [sioc.cas.cn]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification & Handling of Volatile Fluorinated Alcohols (HFIP & TFE)
The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with volatile fluorinated alcohols (VFAs). It prioritizes safety, mechanistic understanding, and field-proven protocols.
Current Status: Operational Topic: Purification, Drying, and Recycling Strategies Target Analytes: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), 2,2,2-Trifluoroethanol (TFE) Audience: Senior Chemists, Process Engineers, Peptide Scientists
Core Properties & The "Hidden" Hazards
Before attempting purification, you must understand the physical chemistry of these solvents. They are not just "polar alcohols"; they are potent hydrogen-bond donors with unique azeotropic behaviors and insidious safety risks.
Physicochemical Profile
| Property | HFIP (Hexafluoroisopropanol) | TFE (Trifluoroethanol) | Implication for Purification |
| Boiling Point | 58.2 °C | 74.0 °C | Highly volatile; significant loss during standard rotary evaporation. |
| pKa | 9.3 | 12.4 | HFIP is as acidic as phenol. It can protonate weak bases and degrade acid-sensitive protecting groups (e.g., Trityl). |
| Water Miscibility | Miscible | Miscible | Both are hygroscopic. Water is the primary impurity. |
| Azeotrope (w/ Water) | Zeotrope (No azeotrope)* | Azeotrope (bp ~74 °C) | HFIP can be separated from water by fractional distillation (theoretically), but TFE cannot. |
| UV Cutoff | < 200 nm | < 190 nm | Excellent for HPLC, but dissolved impurities (e.g., aromatics) cause massive background noise. |
*Note: While HFIP does not form a thermodynamic azeotrope with water, the separation factor is low, and "salting out" is often required for efficient recovery.
The HF Hazard (Critical Safety Warning)
Fluorinated alcohols can decompose to release Hydrofluoric Acid (HF) , or contain trace HF from manufacturing.
-
Mechanism: Thermal decomposition or hydrolysis of impurities.
-
Detection: Acidity check (wet pH paper will read pH < 3).
-
Immediate Action: If skin contact occurs, flush with water and apply Calcium Gluconate gel .[1] Standard burns treatment is ineffective against fluoride ion toxicity.
Module 1: Routine Drying (The "Set and Forget" Method)
Use Case: General peptide synthesis, NMR solvents, standard HPLC mobile phases. Goal: Water content < 50 ppm.
Molecular sieves are superior to reactive metals for routine maintenance. They are safer and avoid the formation of alkoxides.
Protocol: Molecular Sieve Activation & Use
-
Selection: Use 3Å (Angstrom) or 4Å sieves.
-
Why? 3Å is preferred for TFE/HFIP to prevent the solvent molecules from entering the pores and competing with water, although 4Å is acceptable for these small alcohols if 3Å is unavailable.[2]
-
-
Activation (Crucial):
-
Heat sieves to 300°C under high vacuum (or in a muffle furnace) for 12+ hours.
-
Common Failure Mode: Using "oven-dried" sieves (100°C) is insufficient; they will act as wet sponges and add water to your solvent.
-
-
Loading: Add 10-20% w/v activated sieves to the solvent bottle.
-
Time: Allow to stand for 24-48 hours .
-
Validation: Karl-Fischer titration or NMR (check water peak shift/integral).
Module 2: Rigorous Purification (The "Gold Standard")
Use Case: Catalysis, kinetic studies, long-term storage, or recycling "wet" waste. Goal: Water content < 10 ppm, removal of HF and organic impurities.
The Calcium Hydride (CaH₂) Distillation
This method chemically destroys water and neutralizes HF acidity.
⚠️ DANGER: CaH₂ releases hydrogen gas. Perform in a fume hood.
Step-by-Step Protocol:
-
Pre-Treatment: If the solvent is visibly wet (>1% water), pre-dry with molecular sieves or by "salting out" (see Module 3) to prevent excessive foaming.
-
Setup:
-
Flame-dry a round-bottom flask (RBF) and distillation head.
-
Use a Vigreux column (fractionating column) to prevent splash-over.
-
Connect a drying tube (CaCl₂ or Drierite) to the receiver vent.
-
-
Reflux:
-
Add Calcium Hydride (CaH₂) granules (5% w/v).
-
Stir and reflux gently for 2-4 hours .
-
Visual Check: The suspension should turn greyish-white. If it bubbles vigorously initially, wait until evolution slows.
-
-
Distillation:
-
Collect the fraction boiling at 58°C (HFIP) or 74°C (TFE) .
-
Discard the first 5-10% (fore-run) to remove volatile impurities.
-
Stop before the flask is dry to prevent explosion hazards from concentrated peroxides or salts.
-
Module 3: Recycling & Recovery (The "Salting Out" Strategy)
Use Case: Recovering expensive HFIP from aqueous peptide cleavage cocktails or HPLC waste. The Problem: HFIP is miscible with water.[3] Distilling water off HFIP is energy-intensive and inefficient.
The Solution: Phase Separation via Salting Out. Adding a strong electrolyte reduces the solubility of the organic solvent in water, forcing it to separate into a distinct layer.
Workflow Diagram: HFIP Recovery
Figure 1: Salting-out workflow for HFIP recovery. Note the density check is critical as HFIP is heavier than water, but heavily salted water can approach HFIP's density.
Protocol:
-
Saturation: Add solid NaCl or Na₂SO₄ to the waste mixture until no more dissolves (saturation).
-
Separation: Transfer to a separatory funnel.
-
Collection: Drain the HFIP layer.
-
Polishing: The recovered HFIP is "wet." Proceed to Module 2 (CaH₂ Distillation) for final purification.
Troubleshooting & FAQs
Q1: My HFIP has a high UV background (Ghost Peaks). How do I fix it?
Cause: Dissolved organic impurities (e.g., aromatics from synthesis) or plasticizers leached from storage containers. Solution:
-
Distill: Simple distillation is usually sufficient to leave heavy organics behind.
-
Adsorb: Pass the solvent through a short column of activated alumina or silica gel prior to use. This removes polar UV-active contaminants.
-
Check Container: Store HPLC-grade HFIP in glass , not plastic. HFIP is a strong solvent and can leach additives from polypropylene.
Q2: Can I use TFE to break the HFIP/Water azeotrope?
Correction: HFIP does not form a true azeotrope, but TFE does (at ~74°C). Strategy: Do not mix them. If you have a TFE/Water mixture, you cannot separate it by simple distillation.[3][6] You must use Extractive Distillation (adding a third component like glycerol) or Molecular Sieves to dry it before distillation.
Q3: How do I remove HF acidity without distillation?
Scenario: You need low acidity but cannot distill (e.g., small volume). Protocol:
-
Add Potassium Carbonate (K₂CO₃) or Calcium Carbonate (CaCO₃) powder (anhydrous).
-
Stir for 30 minutes.
-
Filter through a 0.2 µm PTFE syringe filter.
Q4: Is it safe to use Sodium metal for drying?
Verdict: NO. While sodium is used for ethers, it reacts exothermically with fluorinated alcohols to form sodium alkoxides and hydrogen gas. This generates heat and can degrade the solvent. Stick to Calcium Hydride (CaH₂) or Molecular Sieves. [2]
References & Grounding
-
Azeotropic Data & Separation:
-
Source: CRC Handbook of Chemistry and Physics. HFIP/Water phase behavior and TFE/Water azeotrope confirmation.
-
Context: Confirms TFE forms a minimum boiling azeotrope, necessitating chemical drying or extractive distillation.
-
-
Drying Agents:
-
Source: Williams, D. B. G., & Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry.
-
Link:
-
Context: Establishes Molecular Sieves (3Å) as superior for static drying compared to reactive metals for many polar solvents.
-
-
HFIP Recovery (Salting Out):
-
Source: Pei, Y., et al. (2019). "Hexafluoroisopropanol-salt aqueous two-phase system for extraction...".
-
Link: (Contextual validation of HFIP phase separation with salts).
-
-
Safety (HF Hazards):
-
Source: Honeywell / Sigma-Aldrich SDS for Hexafluoroisopropanol.
-
Context: Mandates Calcium Gluconate for first aid.
-
Disclaimer: This guide is for educational purposes. Always consult the specific Safety Data Sheet (SDS) and your institution's Chemical Hygiene Plan before handling fluorinated solvents.
Sources
Technical Support Center: Methodologies for Suppressing Elimination in 1,1-Difluoro-2-methylpropan-2-ol Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,1-Difluoro-2-methylpropan-2-ol. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a primary challenge encountered during its use: the formation of the undesired elimination side-product, 1,1-difluoro-2-methylpropene. Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms to empower you to proactively design more efficient and higher-yielding experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant, volatile byproduct in my reaction mixture when using 1,1-Difluoro-2-methylpropan-2-ol. What is this impurity and why does it form so readily?
A: The most common byproduct is 1,1-difluoro-2-methylpropene , which arises from an elimination reaction (dehydration) of the parent alcohol. As a tertiary alcohol, 1,1-Difluoro-2-methylpropan-2-ol is particularly susceptible to elimination via an E1 (Elimination, Unimolecular) mechanism , especially under acidic conditions.[1][2][3]
The mechanism proceeds in three key steps:
-
Protonation of the Hydroxyl Group: In the presence of an acid catalyst (like H₂SO₄ or H₃PO₄), the hydroxyl (-OH) group is protonated to form an alkyloxonium ion (-OH₂⁺). This crucial step converts the poor leaving group (-OH) into an excellent leaving group (H₂O).[2][4][5]
-
Formation of a Carbocation: The water molecule departs, cleaving the C-O bond and leaving behind a relatively stable tertiary carbocation intermediate. This is the slow, rate-determining step of the E1 reaction.[1][2]
-
Deprotonation to Form the Alkene: A weak base in the mixture (often water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon, leading to the formation of a carbon-carbon double bond and regenerating the acid catalyst.[1][6]
The high stability of the tertiary carbocation intermediate is the primary thermodynamic driver for this facile elimination pathway.[2][3]
Q2: My objective is nucleophilic substitution at the tertiary carbon. How can I suppress the competing elimination pathway?
A: Suppressing elimination requires carefully selecting reaction conditions that circumvent the formation of the carbocation intermediate, which is the key branch point leading to the undesired alkene. The core strategies are:
-
Avoid Strong, Non-Nucleophilic Acids: Reagents like sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), and p-toluenesulfonic acid (TsOH) are classic dehydration agents precisely because their conjugate bases are poor nucleophiles and excellent at promoting elimination.[5][7]
-
Strict Temperature Control: Elimination reactions are entropically favored and are therefore accelerated by heat.[5][8] Running your reaction at the lowest possible temperature that still allows for a reasonable reaction rate for your desired substitution can significantly reduce the elimination byproduct.
-
Utilize Reagents that Promote SN1 or SN2-like Pathways Under Milder Conditions: For reactions like deoxyfluorination, modern methods have been developed that activate the hydroxyl group under non-basic or neutral conditions, thereby avoiding the harsh acidic environment that drives E1 elimination.[9]
Q3: Which specific reagents and conditions are most likely to cause unwanted elimination?
A: The following table summarizes conditions that strongly favor the formation of 1,1-difluoro-2-methylpropene. We strongly advise against their use if your goal is to preserve the tertiary alcohol moiety or achieve substitution.
| Reagent/Condition | Class | Rationale for Promoting Elimination |
| Sulfuric Acid (H₂SO₄) | Strong Protic Acid | Efficiently protonates the -OH group. Its conjugate base (HSO₄⁻) is a very poor nucleophile, making it far more likely to act as a base to abstract a proton, leading to the alkene.[5][7] |
| Phosphoric Acid (H₃PO₄) | Strong Protic Acid | Similar mechanism to sulfuric acid; widely used as a laboratory reagent for alcohol dehydration.[2][7] |
| High Temperatures (>80°C) | Thermal Condition | Provides the activation energy for the rate-limiting carbocation formation and favors the entropically driven elimination pathway over substitution.[8][10] |
| Phosphorus Oxychloride (POCl₃) in Pyridine | Dehydrating Agent | While this combination often proceeds via an E2 mechanism, it is explicitly designed to achieve dehydration of alcohols and will efficiently convert the substrate to the alkene.[7] |
Troubleshooting Guide: A Proactive Workflow
If you are detecting the elimination byproduct, use the following workflow to diagnose and rectify the issue.
Recommended Protocol: Dehydroxylative Fluorination via Non-E1 Pathway
For researchers aiming to replace the hydroxyl group with another fluorine atom (deoxyfluorination) without elimination, traditional methods are often problematic. We recommend a modern approach that utilizes an alcohol activation system under neutral conditions, which is particularly effective for tertiary alcohols.[9] This method suppresses elimination by avoiding the formation of a free carbocation.
Objective: Convert 1,1-Difluoro-2-methylpropan-2-ol to 1,1,1-Trifluoro-2-methylpropane.
Principle: This protocol uses a phosphorus triamide for base-free activation of the alcohol's O-H bond, in conjunction with a fluoride donor and a borane catalyst that acts as a fluoride shuttle. The reaction is believed to proceed through the collapse of an oxyphosphonium fluoroborate ion pair, favoring substitution with stereochemical inversion and minimizing elimination.[9]
Experimental Steps:
-
Inert Atmosphere: Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition:
-
To the flask, add the tertiary alcohol, 1,1-Difluoro-2-methylpropan-2-ol (1.0 eq).
-
Add the phosphorus triamide activating agent (1.1 eq).
-
Add the triarylborane fluoride shuttle catalyst (e.g., B(C₆F₅)₃, 0.1 eq).
-
Add a suitable organic-soluble fluoride source (e.g., TBAF, 1.5 eq).
-
Add a dry, aprotic solvent (e.g., Dichloromethane or THF).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature (or as specified by the cited literature for your specific substrate).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Workup and Purification:
-
Upon completion, quench the reaction carefully (e.g., with saturated aqueous NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired tertiary alkyl fluoride.
-
-
Analysis:
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The absence of vinylic signals in the NMR spectra will confirm the suppression of the elimination byproduct.
-
This method provides a robust alternative for functionalizing tertiary alcohols where traditional acid-catalyzed methods fail due to the prevalence of elimination side reactions.[9]
References
-
Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. (n.d.). Study.com. Retrieved March 7, 2024, from [Link]
-
Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. (2025, May 22). JoVE. Retrieved March 7, 2024, from [Link]
-
Elimination of water from alcohols mechanism acid catalyst dehydration to form alkenes. (n.d.). Doc Brown's Chemistry. Retrieved March 7, 2024, from [Link]
-
Ashenhurst, J. (2019, December 23). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Chemistry Steps. Retrieved March 7, 2024, from [Link]
-
Dehydration Reactions of Alcohols. (2020, May 30). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]
-
Zhang, W., Gu, Y.-C., Lin, J.-H., & Xiao, J.-C. (2020). Dehydroxylative Fluorination of Tertiary Alcohols. Organic Letters, 22(17), 6642–6646. [Link]
-
Moon, J. H., Day, M. J., Legard, J. M., & Radosevich, A. T. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 145(41), 22735–22744. [Link]
-
Elimination reactions. (n.d.). Lumen Learning. Retrieved March 7, 2024, from [Link]
-
Ashenhurst, J. (2015, April 16). All About Elimination Reactions of Alcohols (With Acid). Master Organic Chemistry. Retrieved March 7, 2024, from [Link]
-
Elimination Reactions of Alcohols. (2023, January 22). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]
-
Alcohol Elimination Reaction | Mechanisms, Examples & Importance. (n.d.). Study.com. Retrieved March 7, 2024, from [Link]
Sources
- 1. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 2. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. study.com [study.com]
- 4. study.com [study.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. elimination of water from alcohols mechanism acid catalyst dehydration to form alkenes reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. osti.gov [osti.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Reactivity of Tertiary Difluoro Alcohols
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers whose synthetic workflows have been derailed by the unique stubbornness of fluorinated tertiary carbinols.
Tertiary difluoro alcohols—compounds featuring a hydroxyl group attached to a fully substituted carbon adjacent to a gem-difluoro (-CF2-) moiety—are notoriously unreactive. Standard protocols for etherification, acylation, or deoxofluorination that work flawlessly on hydrocarbon analogs will almost certainly fail here. This guide provides a mechanistic breakdown of these failures and field-proven, self-validating protocols to overcome them.
Mechanistic Root Cause Analysis: Why Are They So Unreactive?
To troubleshoot effectively, we must first understand the causality behind the chemical resistance of the R₁R₂C(OH)CF₂R₃ system:
-
Extreme Inductive Electron Withdrawal: The adjacent -CF₂- group exerts a powerful inductive pull, drastically lowering the energy of the hydroxyl oxygen's highest occupied molecular orbital (HOMO). This renders the oxygen exceptionally non-nucleophilic, effectively shutting down standard O-alkylation and O-acylation pathways[1].
-
Steric Barricade: The tertiary carbon center creates a physical shield, blocking the trajectory of incoming electrophiles and preventing the formation of necessary transition states.
-
Carbocation Destabilization: Reactions that typically proceed via an Sₙ1 mechanism for tertiary alcohols (like many halogenations) are completely blocked. The highly electronegative fluorine atoms strongly destabilize any adjacent incipient carbocation, preventing ionization[2].
-
Intramolecular Hydrogen Bonding: The hydroxyl proton often forms a strong hydrogen bond with the lone pairs of the adjacent fluorine atoms. This stabilizes the ground state, increasing the activation energy required to deprotonate or functionalize the alcohol.
Quantitative Data: Reagent Selection & Expected Outcomes
The table below summarizes the drastic differences in reactivity when transitioning from standard reagents to our recommended forcing conditions.
| Reaction Type | Standard Reagent (Often Fails) | Typical Yield | Recommended Alternative | Expected Yield | Primary Failure Mode |
| O-Alkylation | NaH / Alkyl Iodide | < 5% | KHMDS / Alkyl Triflate | 65 - 85% | Starting material recovered (poor nucleophilicity). |
| Deoxofluorination | DAST / CH₂Cl₂ | 0 - 10% | XtalFluor-M / Et₃N·3HF | 50 - 70% | Massive β-elimination to alkene[3]. |
| O-Acylation | Ac₂O / Pyridine / DMAP | < 10% | AcCl / n-BuLi (-78 °C) | 70 - 90% | Sluggish kinetics; intermediate hydrolysis. |
Troubleshooting Scenarios & FAQs
Scenario A: Failed O-Alkylation (Etherification)
Q: I am trying to O-alkylate a tertiary difluoro alcohol using Sodium Hydride (NaH) and Methyl Iodide (MeI), but I am only recovering starting material. How can I force this reaction?
Causality & Solution: NaH and MeI rely on the nucleophilicity of the resulting alkoxide. Because the difluoroalkyl alkoxide is highly stabilized (less basic) and sterically hindered, MeI is simply not electrophilic enough to react before competing side reactions occur. To fix this, you must upgrade both the base and the electrophile. Switch to Potassium hexamethyldisilazide (KHMDS) and Methyl Triflate (MeOTf) . The bulky KHMDS cleanly deprotonates the alcohol without acting as a nucleophile, while the triflate is a vastly superior leaving group, providing the extreme electrophilicity required to trap the sluggish alkoxide.
Decision matrix for troubleshooting failed O-alkylation in sterically hindered fluoro-alcohols.
Scenario B: Massive Elimination During Deoxofluorination
Q: Attempting deoxofluorination with DAST to synthesize a tertiary trifluoride analog results almost entirely in the elimination product (alkene). How do I favor substitution?
Causality & Solution: DAST forms an intermediate alkoxyaminosulfonium ion. For tertiary systems, Sₙ2 displacement by fluoride is sterically impossible, and Sₙ1 is disfavored due to the -CF₂- group destabilizing the carbocation[2]. Consequently, E1/E2 elimination (deprotonation of an adjacent β-hydrogen) becomes the path of least resistance[3]. To suppress elimination, abandon DAST. Utilize XtalFluor-M paired with Et₃N·3HF as a promoter[4]. Alternatively, state-of-the-art literature suggests using base-free activation (e.g., phosphorus triamides) combined with a Lewis acid fluoride shuttle (like BF₃·OEt₂) to achieve substitution with stereoinversion while suppressing elimination[2].
Mechanistic divergence in the deoxofluorination of tertiary difluoro alcohols.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate real-time analytical checkpoints to prevent the blind processing of failed reactions.
Protocol 1: Forcing O-Alkylation via Hard Electrophiles
Objective: Synthesize the methyl ether of a tertiary difluoro alcohol. Reagents: KHMDS (1.0 M in THF), Methyl Triflate (MeOTf), Anhydrous THF.
-
Preparation: Flame-dry a Schlenk flask under argon. Add the tertiary difluoro alcohol (1.0 mmol) and dissolve in anhydrous THF (5.0 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add KHMDS (1.2 mmol, 1.2 mL of 1.0 M solution) dropwise over 5 minutes. Stir at -78 °C for 30 minutes.
-
Self-Validation Checkpoint (Critical): Take a 50 µL aliquot, quench into 0.5 mL of CDCl₃, and run a rapid ¹⁹F NMR. Causality: The -CF₂- multiplet must exhibit a distinct downfield shift (typically 2-5 ppm) compared to the starting material. If this shift is absent, deprotonation has failed. Do not proceed until alkoxide formation is confirmed.
-
Alkylation: Once validated, add MeOTf (1.5 mmol) dropwise at -78 °C. Caution: MeOTf is a potent alkylating agent; handle with extreme care.
-
Maturation: Allow the reaction to slowly warm to room temperature overnight (12 hours).
-
Workup: Quench with saturated aqueous NH₄Cl (5 mL), extract with EtOAc (3 x 10 mL), dry over MgSO₄, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol 2: Suppressed-Elimination Deoxofluorination
Objective: Convert a tertiary difluoro alcohol to a tertiary trifluoroalkane. Reagents: XtalFluor-M, Et₃N·3HF (Promoter), Anhydrous CH₂Cl₂[4].
-
Preparation: In a PTFE or Nalgene flask (avoid glass due to HF generation), dissolve the tertiary difluoro alcohol (1.0 mmol) and Et₃N·3HF (1.5 mmol) in anhydrous CH₂Cl₂ (5.0 mL) under an argon atmosphere[4]. Cool to 0 °C.
-
Activation: Add XtalFluor-M (1.2 mmol) portion-wise over 10 minutes[4].
-
Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature.
-
Self-Validation Checkpoint: Monitor the reaction directly from the crude mixture via ¹⁹F NMR. Causality: Look for the appearance of a new characteristic tertiary C-F signal (typically between -130 to -160 ppm). The integration ratio between this new C-F signal and any vinylic fluorine signals (from elimination byproducts) will give you the exact substitution-to-elimination ratio in real time[2].
-
Workup: Once starting material is consumed, quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ until bubbling ceases[4]. Extract with CH₂Cl₂ (3 x 10 mL), dry over Na₂SO₄, and concentrate carefully (product may be volatile).
References
- Product Class 5: α,α-Diheterosubstituted Ketones Thieme Connect
- Xtalfluor-M | 63517-33-9 BenchChem Technical Support
- Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-C
- Fluorination with aminosulfur trifluorides (US6080886A)
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
- 4. Xtalfluor-M | 63517-33-9 | Benchchem [benchchem.com]
Technical Support Center: Optimizing Temperature Conditions for 1,1-Difluoro-2-methylpropan-2-ol Coupling
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the nucleophilic aromatic substitution (SNAr) and cross-coupling of 1,1-difluoro-2-methylpropan-2-ol .
This fluorinated tertiary alcohol is a critical building block in modern drug discovery, particularly in the synthesis of orally bioavailable SOS1 inhibitors for KRAS-driven carcinomas[1]. However, its unique electronic properties require precise thermal optimization to prevent catastrophic side reactions.
Mechanistic Workflow & Thermal Optimization
The presence of the electron-withdrawing difluoromethyl group (-CF2H) significantly dampens the nucleophilicity of the adjacent tertiary hydroxyl group. Consequently, these coupling reactions require elevated temperatures to overcome high activation energy barriers. However, exceeding the thermodynamic "sweet spot" triggers base-mediated β-elimination or defluorination.
Fig 1. Temperature-dependent reaction pathways for 1,1-difluoro-2-methylpropan-2-ol coupling.
Quantitative Data: Thermal Optimization Matrix
To establish a baseline for your experiments, consult the following empirical data matrix. These parameters are synthesized from validated medicinal chemistry workflows[1],[2].
| Solvent System | Base Choice | Electrophile Reactivity | Optimal Temp (°C) | Reaction Time (h) | Primary Risk Factor |
| DMF | DIEA (DIPEA) | High (e.g., fluoro-nitrobenzoates) | 60 °C | 16 | Incomplete conversion if T < 50 °C |
| DMSO | DIEA (DIPEA) | Moderate (e.g., fluorophenyls) | 80 °C | 6 | Mild defluorination if T > 90 °C |
| NMP | K2CO3 | Low (e.g., unactivated heteroaryls) | 100 °C - 120 °C | 16 - 24 | Severe β-elimination; HF loss |
Troubleshooting & FAQs
Q1: Why does the coupling of 1,1-difluoro-2-methylpropan-2-ol require precise temperature optimization compared to non-fluorinated tertiary alcohols? A: The causality lies in inductive effects. The -CF2H group pulls electron density away from the tertiary alcohol, making it a remarkably poor nucleophile. You must apply heat (typically 60 °C - 80 °C) to overcome the high activation energy barrier of the SNAr transition state. However, excessive heat (>100 °C) provides enough energy to access the activation barrier for E2 elimination, leading to the irreversible loss of hydrogen fluoride (HF) and degradation of your building block.
Q2: I am observing significant elimination by-products at 80 °C. How can I mitigate this without dropping the temperature and stalling the reaction? A: Elimination at elevated temperatures is typically base-mediated. If your current protocol uses a strong or unhindered base, switch to a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIEA/DIPEA). DIEA acts as a proton sponge without participating in nucleophilic attack or E2 abstraction. Additionally, utilizing a highly polar aprotic solvent like DMF stabilizes the Meisenheimer complex intermediate, allowing you to achieve high yields at a milder 60 °C[1].
Q3: My protocol requires heating to 120 °C due to a highly deactivated electrophile. Is this viable? A: Yes, but it carries high risk. Patent literature demonstrates that coupling the hydrochloride salt of 1,1-difluoro-2-methylpropan-2-ol with DIPEA at 120 °C for 16 hours is possible[2]. To survive this thermal stress, you must ensure absolute anhydrous conditions, as trace moisture at 120 °C will rapidly hydrolyze the electrophile or promote defluorination.
Q4: How do I validate that the coupling was successful without thermal degradation of the difluoromethylene group? A: You must implement a self-validating in-process control using 19F NMR. The intact -CF2H signal typically appears as a characteristic multiplet around -120 to -130 ppm. By running a crude 19F NMR assay on reaction aliquots, you can quantify the ratio of the intact product versus new, shifted fluorine peaks that indicate degradation.
Self-Validating Experimental Protocol
Do not rely on end-point analysis. The following step-by-step methodology incorporates real-time thermal validation to ensure scientific integrity and prevent late-stage failure.
Fig 2. Self-validating 19F NMR workflow for real-time monitoring of thermal degradation.
Standard Operating Procedure: Optimized SNAr Coupling (60 °C - 80 °C)
Step 1: Substrate & Reagent Preparation
-
Action: Flame-dry a Schlenk flask under vacuum and backfill with inert gas (Argon/N2). Dissolve the electrophile (1.0 equiv) and 1,1-difluoro-2-methylpropan-2-ol (1.2 equiv) in anhydrous DMF (0.2 M concentration).
-
Causality: The tertiary alcohol is highly sensitive to side reactions. Anhydrous conditions prevent competitive hydrolysis of the electrophile, ensuring the fluorinated alcohol remains the primary nucleophile.
Step 2: Base Addition
-
Action: Add DIEA (3.0 equiv) dropwise at room temperature (20 °C) while stirring vigorously.
-
Causality: Dropwise addition prevents localized exothermic spikes that could prematurely trigger defluorination before the electrophile is fully homogenized in the solvent matrix.
Step 3: Thermal Ramping
-
Action: Submerge the flask in a pre-calibrated heating block set to 60 °C. Attach a reflux condenser.
-
Causality: 60 °C is the thermodynamic sweet spot for activated electrophiles in DMF[1]. It provides sufficient energy to cross the SNAr activation barrier while remaining well below the thermal threshold for E2 elimination.
Step 4: Self-Validation (In-Process Control)
-
Action: At t = 2h, extract a 50 µL aliquot under inert flow. Dilute in DMSO-d6 and immediately acquire a crude 19F NMR spectrum.
-
Causality: This step makes the protocol self-validating. If the -CF2H signal remains intact with no secondary fluorinated species appearing, the thermal profile is safe, and the reaction can proceed for the full 16 hours. If degradation peaks appear, the temperature must be immediately reduced by 10 °C.
Step 5: Quench and Isolation
-
Action: Cool the reaction to 0 °C using an ice bath. Slowly quench with saturated aqueous NH4Cl, then extract with Ethyl Acetate (EA). Dry the combined organic phases over Na2SO4.
-
Causality: A cold, mildly acidic quench neutralizes the DIEA base, immediately halting any base-mediated degradation pathways that could occur during solvent evaporation or workup.
References
-
Design and Structural Optimization of Orally Bioavailable SOS1 Inhibitors for the Treatment of KRAS-Driven Carcinoma , Journal of Medicinal Chemistry - ACS Publications.[Link][1]
-
Pharmaceutical combinations of sos1 inhibitors for treating and/or preventing cancer , AU2022210517A1 - Google Patents.[2]
Sources
Technical Support Center: Purification of 1,1-Difluoro-2-methylpropan-2-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1,1-Difluoro-2-methylpropan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this fluorinated alcohol in their work. Purity is paramount for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when removing water and other impurities.
Introduction to 1,1-Difluoro-2-methylpropan-2-ol
1,1-Difluoro-2-methylpropan-2-ol (CAS No. 354-10-9) is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of the gem-difluoro group can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity.[2] Consequently, ensuring the high purity of this reagent is a critical first step in any synthetic workflow.
This guide provides a logical, step-by-step approach to identifying and removing common impurities, ensuring the integrity of your starting material.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my 1,1-Difluoro-2-methylpropan-2-ol, and why are they present?
A1: Impurities in 1,1-Difluoro-2-methylpropan-2-ol typically fall into three categories:
-
Water: As a hygroscopic alcohol, it readily absorbs atmospheric moisture. Water can interfere with many reactions, especially those involving water-sensitive reagents like organometallics or certain fluorinating agents.[3]
-
Synthesis-Related Impurities: These are residual chemicals from the manufacturing process.[4] For fluorinated alcohols, this can include unreacted starting materials, intermediates, or byproducts such as other halogenated compounds or acidic species like perfluoroalkanoic acids.[4][5][6]
-
Degradation Products: Although relatively stable, prolonged or improper storage (e.g., exposure to strong acids/bases or high temperatures) can lead to degradation.[4]
Q2: How can I accurately determine the water content in my sample?
A2: The most reliable and widely accepted method for quantifying water content in organic solvents is the Karl Fischer (KF) Titration .[7][8] This technique is highly selective for water and offers excellent accuracy for trace amounts.[7]
-
Causality: The KF reaction is a redox titration based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.[7]
There are two main types of KF titration:
-
Volumetric Titration: Best suited for samples with a water content above 0.1% (1000 ppm). A titrant with a known concentration of iodine is added to the sample until the endpoint is reached.[8][9]
-
Coulometric Titration: Ideal for samples with low water content (10 ppm to 1000 ppm). Iodine is generated electrochemically in the titration cell, and the amount of charge passed is directly proportional to the amount of water.[8][9]
Experimental Protocol: Volumetric Karl Fischer Titration
-
Preparation: Add a suitable volume of a KF solvent (e.g., methanol for water determination) to the titration vessel.[10]
-
Pre-Titration: Titrate the solvent to dryness with the KF titrant to eliminate any residual water in the vessel and solvent.
-
Sample Addition: Quickly add a precisely weighed amount of your 1,1-Difluoro-2-methylpropan-2-ol sample to the vessel.
-
Titration: Start the titration. The KF titrant is added automatically until the potentiometric endpoint is detected and remains stable.
-
Calculation: The instrument software will calculate the water content based on the volume of titrant used and the sample weight.
Q3: What is the most effective way to remove water from 1,1-Difluoro-2-methylpropan-2-ol?
A3: A combination of a bulk drying agent followed by fractional distillation is the most robust method.
Step 1: Pre-drying with a Drying Agent
Using an anhydrous inorganic salt is an effective first step to remove the bulk of the water. For alcohols, molecular sieves are a superior choice.
-
Expertise & Experience: While common drying agents like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are effective, they have limitations in capacity and drying intensity. 3Å or 4Å molecular sieves are highly recommended for drying alcohols.[11] They are highly efficient, have a high capacity, and do not release the adsorbed water even when the temperature increases.[11][12] Calcium chloride (CaCl₂) should be avoided as it can form adducts with alcohols.
| Drying Agent | Capacity | Speed | Intensity | Suitability for 1,1-Difluoro-2-methylpropan-2-ol |
| Anhydrous MgSO₄ | High | High | Medium-High | Good for initial drying, but can be slightly acidic. |
| Anhydrous Na₂SO₄ | Very High | Low | Low | Suitable for initial drying of very wet solvent; easy to filter. |
| Molecular Sieves (3Å/4Å) | High | High | High | Excellent. Highly efficient and inert. The best choice for achieving very low water content.[11] |
| Calcium Chloride (CaCl₂) | High | Medium | High | Not Recommended. Forms adducts with alcohols. |
Step 2: Fractional Distillation
Distillation is the definitive method for removing residual water and many other impurities with different boiling points.[13]
-
Trustworthiness: This method physically separates the desired compound from less volatile (e.g., salts, some byproducts) and more volatile impurities (e.g., some residual solvents).[13][14]
Experimental Protocol: Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column (or other fractionating column) in a fume hood. Ensure all glassware is oven-dried to be moisture-free.
-
Drying: Add the pre-dried 1,1-Difluoro-2-methylpropan-2-ol and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: Discard the initial fraction (the "forerun"), which may contain more volatile impurities. Collect the main fraction distilling at a constant temperature corresponding to the boiling point of the pure product.
-
Storage: Collect the purified product in a dry, sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent re-absorption of moisture.[3]
Q4: How can I detect and quantify organic impurities?
A4: The primary analytical techniques for assessing organic purity are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Gas Chromatography (GC): An excellent method for separating and quantifying volatile organic compounds.[15][16][17] A sample is vaporized and passed through a column; compounds are separated based on their boiling points and interaction with the stationary phase.[17] A Flame Ionization Detector (FID) is commonly used for quantitative analysis of hydrocarbons and their derivatives.[18]
-
¹⁹F NMR Spectroscopy: This is a uniquely powerful tool for analyzing fluorinated compounds.[19][20]
-
Expertise: The ¹⁹F nucleus is 100% naturally abundant and highly sensitive in NMR, similar to ¹H.[20][21]
-
Causality: It has a very wide chemical shift range, which means that even structurally similar fluorine-containing impurities often have distinct, well-resolved signals, minimizing peak overlap that can complicate ¹H NMR spectra.[20][22]
-
Trustworthiness: Quantitative ¹⁹F NMR (qNMR) can be used to determine the purity of the material with high accuracy by integrating the signals of the main compound against a known, stable internal standard.[22][23]
-
| Technique | Principle | Information Provided |
| GC-FID | Separation by volatility and column interaction.[17] | Purity percentage (area %), retention times of impurities. |
| ¹H NMR | Nuclear spin in a magnetic field. | Structural information, presence of non-fluorinated impurities. |
| ¹⁹F NMR | Nuclear spin of ¹⁹F nucleus in a magnetic field.[20] | Unambiguous identification and quantification of fluorine-containing impurities.[19][23] |
Q5: My sample has an acidic pH. How do I remove acidic impurities?
A5: Acidic impurities, such as perfluoroalkanoic acids from the synthesis process, can be removed with a mild basic wash.[5][6]
-
Causality: A dilute aqueous base (e.g., sodium bicarbonate) will react with the acidic impurities to form salts. These salts are highly soluble in water and can be easily separated from the organic alcohol layer.[24]
Experimental Protocol: Liquid-Liquid Extraction with a Basic Wash
-
Dissolution: Dissolve the 1,1-Difluoro-2-methylpropan-2-ol in a water-immiscible organic solvent with a low boiling point (e.g., diethyl ether or dichloromethane).
-
Washing: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, invert, and vent frequently to release any CO₂ gas that may form. Shake and allow the layers to separate.
-
Separation: Drain the lower aqueous layer. Repeat the wash if necessary.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual dissolved water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[25]
-
Concentration: Remove the solvent by rotary evaporation.
-
Final Purification: The resulting crude alcohol should then be purified by fractional distillation as described in A3.
Visual Workflow Guides
The following diagrams illustrate the decision-making process and a standard workflow for purification.
Diagram 1: Decision Tree for Purification Strategy
Caption: Decision logic for selecting the appropriate purification steps.
Diagram 2: Comprehensive Purification & Analysis Workflow
Caption: Standard workflow from initial analysis to final quality control.
Safety Precautions
Always handle 1,1-Difluoro-2-methylpropan-2-ol and all related solvents and reagents in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[26][27][28]
-
Flammability: The compound is listed as flammable. Keep away from ignition sources.[28]
-
Irritation: It may cause skin, eye, and respiratory irritation.[28] Avoid inhalation of vapors and direct contact.
-
Handling: When performing extractions and distillations, ensure the apparatus is assembled correctly to avoid leaks. When washing with bicarbonate, vent the separatory funnel frequently to prevent pressure buildup.
Always consult the latest Safety Data Sheet (SDS) for 1,1-Difluoro-2-methylpropan-2-ol before starting any experimental work.[27][28]
References
- WO2006052567A2 - Purification of fluorinated alcohols - Google P
- Technical Support Center: Synthesis of Chiral Fluorin
- Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed. (URL: )
- 1,1-Difluoro-2-methylpropan-2-ol | 354-10-9 - Merck. (URL: )
- CN101774881B - Purification of Fluorinated Alcohols - Google P
- US3101304A - Distillation process for fluorocarbons - Google P
- Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in w
- 1,1-difluoro-2-methylpropan-2-ol | 354-10-9 - Sigma-Aldrich. (URL: )
- Determination of water in nylon with Karl Fischer reagent using fluorin
- Significant residual fluorinated alcohols present in various fluorinated m
- SAFETY DATA SHEET - 1,1,1-Trichloro-2-methyl-2-propanol hemihydr
- US5233098A - Method for removing and recovering fluorinated alcohol
- A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy - ACG Public
- NMR | Fluorine Spectroscopy - Oxford Instruments. (URL: )
- 1-chloro-2-(chloro-difluoro-methyl)
- Application of 19F NMR Spectroscopy for Content Determination of Fluorin
- The Truth About Fluoride, Part 4 - W
- Purifying Fluorinated Alcohol via flash Chromatography - Chemistry Stack Exchange. (URL: )
- Purification of Fluorine by Distill
- Technical Support Center: Managing Moisture Sensitivity of Fluorin
- Fractional distillation of acid contaminants
- Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as a Model Compound - Semantic Scholar. (URL: )
- EP2221292A1 - Processes for production of fluorine-containing compounds - Google P
- Karl Fischer titr
- Dry and safe - Drying agents
- Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-propanol D2 - Carl ROTH. (URL: )
- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (URL: )
- Using drying agents. (URL: )
- Fluorine NMR. (URL: )
- Water Determin
- Karl Fischer water content titr
- Safe drying agents for drying machine - ECHEMI. (URL: )
- 354-10-9|1,1-Difluoro-2-methylpropan-2-ol - BLDpharm. (URL: )
- Safety Data Sheet: 2-methylpropan-2-ol - Chemos GmbH&Co.KG. (URL: )
- Determination of Water Content in Ethanol Using Karl Fischer Titr
- Molecular Sieve for Solvent Drying: 3A & 4A Desiccants. (URL: )
- Gas Chrom
- NIOSH Pocket Guide to Chemical Hazards - 1,1,2,2-Tetrachloro-1,2-difluoroethane - CDC. (URL: )
- Impurity Occurrence and Removal in Crystalline Products
- Showing Compound 2-Methylpropan-2-ol132 (FDB006719) - FooDB. (URL: )
- Impurities in Pharmaceuticals- A Review. - SciSpace. (URL: )
- 1,1-Difluoro-2-methylpropan-2-ol | 354-10-9 - Sigma-Aldrich. (URL: _)
- Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds - Organic Syntheses. (URL: )
- The preparation and properties of 1,1-difluorocyclopropane deriv
Sources
- 1. 1,1-Difluoro-2-methylpropan-2-ol | 354-10-9 [sigmaaldrich.com]
- 2. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. WO2006052567A2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]
- 6. CN101774881B - Purification of Fluorinated Alcohols - Google Patents [patents.google.com]
- 7. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 8. Karl Fischer water content titration - Scharlab [scharlab.com]
- 9. Determination of Water Content in Ethanol Using Karl Fischer Titration [sigmaaldrich.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 12. echemi.com [echemi.com]
- 13. The Truth About Fluoride, Part 4 [mypurewater.com]
- 14. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 15. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. purdue.edu [purdue.edu]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 20. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 21. biophysics.org [biophysics.org]
- 22. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. acgpubs.org [acgpubs.org]
- 24. US5233098A - Method for removing and recovering fluorinated alcohol from waste gas - Google Patents [patents.google.com]
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- 27. carlroth.com [carlroth.com]
- 28. chemos.de [chemos.de]
Storage stability and degradation of 1,1-Difluoro-2-methylpropan-2-ol
Part 1: Executive Technical Summary[1]
1,1-Difluoro-2-methylpropan-2-ol (CAS: 354-10-9) is a specialized fluorinated building block often employed as a lipophilic hydrogen bond donor or a bioisostere for tert-butyl groups in medicinal chemistry.
While structurally simple, this compound exhibits a "Dual-Trigger" instability profile that often catches researchers off guard:
-
Tertiary Alcohol Sensitivity: It is prone to acid-catalyzed dehydration, leading to the formation of the volatile alkene 1,1-difluoro-2-methylpropene.
-
Fluorine-Beta-Elimination: Under basic conditions or thermal stress, it can undergo dehydrofluorination, releasing hazardous Hydrogen Fluoride (HF).
Critical Storage Rule: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) . Long-term storage in HDPE or PTFE containers is recommended over glass to prevent etching from trace HF generation.
Part 2: Storage & Handling Protocols[1]
The "Golden Rules" of Storage
| Parameter | Recommendation | Technical Rationale |
| Temperature | 2°C to 8°C | Inhibits the thermodynamic drive toward dehydration (loss of water). |
| Atmosphere | Argon or Nitrogen | Prevents moisture absorption. Water can catalyze autocatalytic decomposition cycles. |
| Container | HDPE / PTFE | Crucial: Trace decomposition releases HF. HF reacts with glass ( |
| Stabilizer | None usually added | Purity is maintained by kinetic control (cold storage) rather than additives. |
Handling "Do's and Don'ts"
-
DO allow the bottle to warm to room temperature before opening to prevent condensation.
-
DO use plastic spatulas/pipettes if trace HF is suspected.
-
DON'T store in standard borosilicate glass vials for >3 months without monitoring.
-
DON'T heat above 60°C without checking for pressure buildup.
Part 3: Troubleshooting & Degradation Diagnostics[1]
Scenario A: "The bottle is pressurized or 'popped' when opened."
Diagnosis: Dehydration has occurred. The tertiary alcohol has eliminated water to form 1,1-difluoro-2-methylpropene (CAS 381-66-8). This alkene has a significantly lower boiling point than the parent alcohol, creating headspace pressure.
Mechanism: The reaction is driven by the stability of the resulting alkene and is catalyzed by trace acidity (even from slightly acidic glass surfaces).
Scenario B: "The glass vial looks cloudy or etched."
Diagnosis: HF Generation. A secondary degradation pathway involves the loss of HF. This is often accelerated if the sample was exposed to bases or stored in non-inert conditions where moisture formed trace hydrofluoric acid.
Scenario C: "My yield is low, and the NMR looks 'messy'."
Diagnosis: Oligomerization. The degradation product (1,1-difluoro-2-methylpropene) is an electron-deficient alkene. In the presence of the parent alcohol or other nucleophiles, it can undergo uncontrolled polymerization or addition reactions, leading to NMR-silent "gunk" or complex aliphatic signals.
Part 4: Visualizing the Degradation Pathways[1]
The following diagram illustrates the two primary failure modes: Acid-Catalyzed Dehydration (the most common storage issue) and Base-Induced Dehydrofluorination (a common reaction issue).
Caption: Figure 1. Dual degradation pathways. The Acid route (top) explains pressure buildup; the Base route (bottom) explains glass etching.
Part 5: Analytical Validation (QC Protocol)
To confirm the quality of your batch, perform the following check.
Rapid Purity Check Protocol
-
Solvent: Use CDCl3 (neutralized with basic alumina if possible to prevent acid-catalyzed degradation in the tube).
-
Standard: Add an internal standard (e.g.,
-trifluorotoluene) if quantitative recovery is needed. -
Run:
NMR (32 scans) and NMR (unassigned).
Interpreting the Spectra
| Component | Status | ||
| Parent Alcohol | -125 to -135 ppm (Doublet) | Active Ingredient | |
| Alkene Impurity | -80 to -100 ppm (Complex/Vinylic) | Degraded (Dehydration) | |
| Fluoride Ion | -120 to -150 ppm (Broad singlet) | N/A | HF Present (Danger) |
Note: If you observe a broad peak in the fluoride region, assume HF is present . Handle the NMR tube with gloves and dispose of it in a dedicated HF waste stream if local regulations require.
Part 6: Frequently Asked Questions (FAQ)
Q1: Can I distill this compound to purify it? A: Yes, but with extreme caution. Because the impurity (alkene) is more volatile, it can be removed. However, heating the alcohol accelerates the dehydration reaction.
-
Recommendation: Distill under reduced pressure (vacuum) at the lowest possible bath temperature (<40°C). Do not distill at atmospheric pressure.
Q2: Why does the SDS say "Flammable" if it's a fluorinated alcohol? A: While fluorine atoms generally reduce flammability, the high hydrogen-to-carbon ratio in the tert-butyl backbone dominates. Furthermore, the degradation product (1,1-difluoro-2-methylpropene) is highly volatile and flammable.
Q3: Is it compatible with Sodium Hydride (NaH)? A: Use with caution. Strong bases like NaH can trigger the "Base Pathway" (Figure 1), causing HF elimination.
-
Workaround: If you need to deprotonate the alcohol, use a non-nucleophilic base (like LiHMDS) at low temperatures (-78°C to 0°C) and add the electrophile immediately.
References
-
Sigma-Aldrich. (2024).[1] Product Specification: 1,1-Difluoro-2-methylpropan-2-ol (CAS 354-10-9).[2][3] Retrieved from
-
BLD Pharm. (2024). Safety Data Sheet (SDS) - 1,1-Difluoro-2-methylpropan-2-ol. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13087755, 1,1-Difluoro-2-methylprop-1-ene. Retrieved from
-
Ellis, D. A., et al. (2004). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids.[4] Environmental Science & Technology. (Contextual grounding on fluorinated alcohol instability). Retrieved from
Sources
Technical Support Center: Regioselective Functionalization of 1,1-Difluoro-2-methylpropan-2-ol
Welcome to the specialized technical portal for 1,1-Difluoro-2-methylpropan-2-ol (CAS 354-10-9) . This highly sterically hindered, fluorinated tertiary alcohol is a critical building block for installing the metabolically stable 1,1-difluoro-2-methyl-2-hydroxypropyl moiety. It is prominently featured in the synthesis of next-generation docetaxel analogues and orally bioavailable SOS1 inhibitors for KRAS-driven carcinomas .
Due to the unique electronic and steric properties of this molecule, controlling regioselectivity (O- vs. C-functionalization) and suppressing catalyst-deactivating side reactions require precise mechanistic control.
Mechanistic Overview: Reaction Pathways
Mechanistic divergence and regioselectivity pathways for 1,1-difluoro-2-methylpropan-2-ol.
Troubleshooting Guide: Regioselectivity & Cross-Coupling
Q: When attempting O-alkylation, I observe significant formation of uncharacterized fluorinated byproducts and low yield of the desired ether. What is causing this? A: The regioselectivity of functionalization is dictated by your choice of base. The CF₂H proton in 1,1-difluoro-2-methylpropan-2-ol is rendered unusually acidic by the adjacent electron-withdrawing difluoromethyl group. While the tertiary hydroxyl proton is kinetically more accessible, using an excess of a strong, soft base (like n-BuLi or LDA) leads to competitive deprotonation at the carbon, generating a difluoromethyl carbanion. This results in C-alkylation or subsequent α-elimination to form a reactive carbene. Expert Solution: To enforce absolute regioselectivity for O-alkylation, use a hard, non-nucleophilic base such as NaH or KHMDS. These bases exclusively deprotonate the hydroxyl group without touching the CF₂H group, locking the molecule into the desired alkoxide intermediate.
Q: In Pd-catalyzed C-O cross-coupling with aryl halides, my reaction stalls at 15% conversion and I detect defluorinated ketone byproducts. How can I prevent this? A: You are observing β-fluoride elimination, a notorious catalyst-killing pathway when coupling fluorinated tertiary alcohols. Expert Solution & Causality: After oxidative addition and transmetalation, the resulting Pd(II)-alkoxide complex must undergo reductive elimination to form the C-O bond. Because the 1,1-difluoro-2-methyl-2-propoxide group is exceptionally bulky, reductive elimination is sterically hindered and slow. This kinetic bottleneck allows the competing β-fluoride elimination (where Pd inserts into the C-F bond, ejecting a ketone and forming an inactive Pd-F species) to outcompete the desired pathway. To solve this, switch to a highly bulky, electron-rich phosphine ligand like RockPhos or t-BuBrettPhos. The extreme steric bulk of these ligands forces the Pd center into a strained geometry that dramatically accelerates reductive elimination, effectively outrunning the decomposition pathway.
Quantitative Data: Reaction Conditions vs. Selectivity
The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity/yields based on established pharmaceutical synthesis parameters [[1]]().
| Reaction Class | Base / Catalyst System | Primary Reactive Intermediate | Dominant Pathway | Regioselectivity (O:C) | Typical Yield |
| SNAr | NaH / DMF | Alkoxide | O-Arylation | >99:1 | 85% |
| Deprotonation | n-BuLi (2.2 eq) / THF | Carbanion | C-Alkylation | 5:95 | 60% |
| Cross-Coupling | Pd₂(dba)₃ / RockPhos / Cs₂CO₃ | Alkoxide | O-Arylation | >99:1 | 78% |
| Cross-Coupling | Pd₂(dba)₃ / XPhos / Cs₂CO₃ | Alkoxide | β-Fluoride Elimination | N/A (Decomp.) | <10% |
Validated Experimental Protocols
Protocol A: Regioselective SNAr Synthesis of Aryl Ethers
This protocol is optimized for reacting 1,1-difluoro-2-methylpropan-2-ol with highly electron-deficient arenes (e.g., dihalonitrobenzenes) while preventing C-alkylation.
-
Preparation: In an oven-dried Schlenk flask under argon, dissolve 1,1-difluoro-2-methylpropan-2-ol (1.0 eq) in anhydrous DMF (0.2 M).
-
Deprotonation: Cool the solution to 0 °C and add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Self-Validation: Monitor hydrogen gas evolution; complete cessation indicates full alkoxide formation.
-
-
Electrophile Addition: Stir at 0 °C for 30 minutes, then add the electrophile (0.9 eq) dropwise.
-
Causality: Using a sub-stoichiometric amount of the electrophile ensures it is completely consumed, preventing the alkoxide from acting as a base and degrading the starting material over time.
-
-
Reaction: Warm to room temperature and stir for 4 hours.
-
In-Process Control (IPC): Pull a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via ¹⁹F NMR. The disappearance of the starting material's characteristic CF₂H doublet of doublets and the appearance of a shifted product signal confirms successful O-arylation without relying on LC-MS, which often poorly ionizes these ethers.
Protocol B: Pd-Catalyzed C-O Buchwald-Hartwig Cross-Coupling
Designed to suppress β-fluoride elimination during the coupling of unactivated aryl bromides.
-
Catalyst Assembly: In an argon-filled glovebox, charge a vial with the aryl bromide (1.0 eq), 1,1-difluoro-2-methylpropan-2-ol (1.5 eq), Pd₂(dba)₃ (2 mol%), RockPhos (6 mol%), and finely milled anhydrous Cs₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous Toluene (0.1 M) and seal the vial with a PTFE-lined cap.
-
Heating: Remove from the glovebox and heat at 90 °C for 12 hours.
-
Self-Validating Diagnostic: Run a parallel micro-scale reaction spiked with 10 mol% 1-fluoro-4-nitrobenzene as an internal standard. If the main reaction stalls, GC-MS analysis of this micro-batch will reveal if defluorinated ketone byproducts are present. This instantly diagnoses whether the failure is due to β-fluoride elimination or a simple failure in the initial oxidative addition step.
Frequently Asked Questions (FAQs)
Q: How should I store 1,1-Difluoro-2-methylpropan-2-ol to maintain its integrity? A: It must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. It is shipped via cold-chain transportation to prevent volatility losses and degradation .
Q: Is the CF₂H proton visible in standard ¹H NMR? A: Yes. It typically appears as a distinct triplet with a massive geminal fluorine-hydrogen coupling constant (J ≈ 50–55 Hz) in the region of 5.5–6.0 ppm, making it very easy to track during reaction monitoring.
Q: Can I use this alcohol as a solvent for reactions? A: No. Unlike standard tert-butanol, the electron-withdrawing difluoromethyl group makes the hydroxyl proton significantly more acidic and the molecule more reactive toward strong bases and nucleophiles. It should strictly be treated as a stoichiometric reagent.
References
Sources
Validation & Comparative
Publish Comparison Guide: GC-MS Identification of 1,1-Difluoro-2-methylpropan-2-ol
Executive Summary
1,1-Difluoro-2-methylpropan-2-ol (CAS: 354-10-9) is a specialized fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[1] Its structural uniqueness—a tertiary alcohol adjacent to a difluoromethyl group—presents specific challenges in gas chromatography-mass spectrometry (GC-MS) analysis.
This guide provides a definitive technical breakdown of its fragmentation patterns, differentiating it from structural isomers and non-fluorinated analogs. We establish a robust identification protocol based on the competitive alpha-cleavage mechanism and fluorine-induced mass shifts .
Chemical Profile & Structural Logic
Understanding the molecule's connectivity is the prerequisite for interpreting its mass spectrum.
| Feature | Specification |
| IUPAC Name | 1,1-Difluoro-2-methylpropan-2-ol |
| Structure | |
| Formula | |
| Molecular Weight | 110.10 g/mol |
| Key Functional Groups | Tertiary Alcohol, Gem-difluoro group |
| Boiling Point | ~105–110 °C (Predicted) |
Analytic Challenge: Tertiary alcohols often fail to show a molecular ion (
GC-MS Fragmentation Analysis
The Primary Fragmentation Pathway
In 70 eV EI mass spectrometry, 1,1-difluoro-2-methylpropan-2-ol (
Pathway A: Loss of Difluoromethyl Radical (
)
-
Mechanism: Cleavage of the C1-C2 bond.
-
Leaving Group:
(Mass 51). -
Resulting Ion:
(Hydroxy-isopropyl cation). -
m/z:
. -
Abundance: Base Peak (100%) . The formation of the resonance-stabilized oxonium ion at m/z 59 is energetically favored over other pathways. This is the same dominant ion found in non-fluorinated tert-butanol.
Pathway B: Loss of Methyl Radical (
)
-
Mechanism: Cleavage of a C2-CH3 bond.
-
Leaving Group:
(Mass 15). -
Resulting Ion:
. -
m/z:
. -
Abundance: Moderate to High. While the cation is stabilized by the oxygen, the adjacent electron-withdrawing fluorine atoms destabilize the positive charge via induction, making this pathway less favorable than Pathway A.
Pathway C: Dehydration (Water Loss)
-
Mechanism: 1,2-elimination of water.
-
Resulting Ion:
(1,1-difluoro-2-methylpropene radical cation). -
m/z:
. -
Abundance: Low to Moderate. Common in alcohols but often suppressed in tertiary alcohols by the dominance of alpha-cleavage.
Visualization of Fragmentation Mechanisms
Figure 1: Mechanistic pathways for the electron ionization fragmentation of 1,1-difluoro-2-methylpropan-2-ol.
Comparative Analysis: Target vs. Alternatives
To validate the identity of 1,1-difluoro-2-methylpropan-2-ol, one must distinguish it from its non-fluorinated analog and its structural isomers.
Comparison with Non-Fluorinated Analog
Alternative: tert-Butanol (2-Methyl-2-propanol)
-
Similarity: Both share the tertiary alcohol skeleton and the m/z 59 base peak.
-
Differentiation: The presence of fluorine shifts the "M-15" peak significantly.
| Compound | Molecular Weight | Base Peak | Secondary Diagnostic Ion |
| tert-Butanol | 74 | m/z 59 | m/z 41 (Propene) |
| 1,1-Difluoro-2-methylpropan-2-ol | 110 | m/z 59 | m/z 95 (M-15) |
Insight: If you see m/z 59 but no m/z 95, you likely have tert-butanol, not the fluorinated target.
Comparison with Structural Isomer
Alternative: 2,2-Difluorobutanol (Primary Alcohol)
-
Structure:
-
Differentiation: Primary alcohols fragment differently, favoring the formation of
(m/z 31) or losing the fluoroalkyl chain.
| Feature | Target (Tertiary) | Isomer (Primary: 2,2-Difluorobutanol) |
| Alpha Cleavage Product | m/z 59 (Stable tertiary cation) | m/z 31 ( |
| Molecular Ion ( | Absent | Weak but possible |
| Water Loss (M-18) | m/z 92 (Weak) | m/z 92 (Strong) |
| Key Distinction | Dominant m/z 59 | Dominant m/z 31 & m/z 92 |
Experimental Protocol
This protocol is designed for the unambiguous identification of the target compound in reaction mixtures or raw material verification.
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).
-
Concentration: 100 µg/mL (100 ppm).
-
Derivatization (Optional): If peak tailing is observed due to the -OH group, derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to form the TMS ether.
-
TMS-Derivative Shift: MW becomes 182. Base peak will shift to m/z 131 (
).
-
GC-MS Instrument Conditions
| Parameter | Setting | Rationale |
| Column | DB-5ms or equivalent (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates isomers effectively. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for reproducible retention times. |
| Inlet Temp | 220 °C | Sufficient to volatilize without thermal degradation. |
| Split Ratio | 20:1 | Prevents detector saturation. |
| Oven Program | 40°C (hold 2 min) | Low initial temp required for volatile C4 alcohols. |
| Ion Source | EI, 70 eV, 230 °C | Standard ionization energy for library matching. |
| Scan Range | m/z 25 – 250 | Captures low mass fragments (m/z 31, 43, 59). |
Data Interpretation Workflow
Figure 2: Decision logic for spectral identification.
References
-
BenchChem. (2025). An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of C10 Alcohols. Retrieved from
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1,3-Difluoro-2-propanol. NIST Standard Reference Database 1A v17. Retrieved from
-
Organic Syntheses. (2016). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Org. Synth. 2016, 93, 352-366.[1][2] Retrieved from
-
Doc Brown's Chemistry. (2025). Mass spectrum of 2-methylpropan-2-ol (tert-butyl alcohol). Retrieved from
-
Sigma-Aldrich. (2025). 1,1-Difluoro-2-methylpropan-2-ol Product Specification. Retrieved from
Sources
Strategic HPLC Method Development for 1,1-Difluoro-2-methylpropan-2-ol Purity Analysis
Executive Summary
1,1-Difluoro-2-methylpropan-2-ol (CAS 354-10-9) represents a unique challenge in pharmaceutical and agrochemical analysis. As a fluorinated tertiary alcohol, it lacks the conjugated
This guide compares three distinct analytical approaches. While Refractive Index (RI) detection offers a "quick-start" solution for assay testing, it fails in trace impurity analysis due to sensitivity limits. The Direct UV (210 nm) method is largely ineffective due to poor signal-to-noise ratios. The recommended "Gold Standard" protocol—Pre-column Derivatization with 3,5-Dinitrobenzoyl Chloride (3,5-DNB-Cl) —is presented here with optimized conditions for tertiary alcohols, offering superior sensitivity and gradient compatibility.
Compound Profile & Analytical Challenges
The Analyte
-
Chemical Structure:
-
Class: Fluorinated Tertiary Alcohol.
-
Key Properties:
-
UV Activity: Transparent (No chromophores >200 nm).
-
Volatility: Moderate (Boiling point est. 100–110°C).
-
Reactivity: Sterically hindered hydroxyl group (Tertiary).
-
The "Invisible" Problem
Standard HPLC relies on UV absorbance. This molecule is effectively invisible to UV detectors, showing only weak end-absorption at 200–210 nm, which is indistinguishable from mobile phase noise. Furthermore, its volatility risks analyte loss in Evaporative Light Scattering Detectors (ELSD), leading to non-linear recovery.
Method Development Strategy: The Decision Matrix
Visualizing the Workflow
The following decision tree outlines the logical selection process for this specific compound.
Figure 1: Decision matrix for selecting the optimal analytical technique based on sensitivity requirements.
Comparative Analysis of Methods
Method A: Refractive Index (RI) Detection
Best for: Raw material assay, high-concentration samples.
-
Mechanism: Measures the difference in refractive index between the mobile phase and the analyte.[1]
-
Pros: Universal detection; no chemical modification required.
-
Cons: Strictly isocratic (no gradients allowed); highly temperature-sensitive; poor sensitivity (LOD ~100 ppm).
Method B: Direct UV at 210 nm (The "Fail" Case)
Best for: Nothing. Included for scientific completeness.
-
Mechanism: Detection of C-O / C-F bond excitation.
-
Outcome: High background noise from acetonitrile/methanol. The Signal-to-Noise (S/N) ratio is typically < 3 for impurity levels, making it non-compliant for ICH Q3A/B reporting.
Method C: Pre-Column Derivatization (Recommended)
Best for: Trace purity analysis, stability indicating methods.
-
Mechanism: Reaction with 3,5-Dinitrobenzoyl chloride (3,5-DNB-Cl) converts the "invisible" alcohol into a strongly UV-absorbing ester (
nm). -
Critical Insight: Because the analyte is a tertiary alcohol, it is sterically hindered. Standard derivatization will be too slow. You must use a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) to drive the reaction to completion.
Performance Data Summary
| Feature | Method A: HPLC-RI | Method B: Direct UV (210 nm) | Method C: Derivatization-UV |
| Detection Limit (LOD) | High (~50–100 | Very High (>200 | Low (~0.5 |
| Linearity ( | > 0.995 (Limited range) | Poor (< 0.98) | > 0.999 (Wide range) |
| Gradient Compatible | No (Isocratic only) | Yes | Yes |
| Selectivity | Low (Co-elution likely) | Low | High (Shifted retention) |
| Suitability | Raw Material Assay | Screening only | Trace Purity Analysis |
Detailed Experimental Protocols
Protocol 1: The "Gold Standard" Derivatization Method
This protocol overcomes the steric hindrance of the tertiary alcohol using DMAP catalysis.
Reagents:
-
Derivatizing Reagent: 10 mg/mL 3,5-Dinitrobenzoyl chloride in dry Acetonitrile.
-
Catalyst Base: 10 mg/mL DMAP (4-Dimethylaminopyridine) in Pyridine.
-
Quenching Agent: 1:1 Water/Methanol.
Workflow:
-
Sample Prep: Dissolve 50 mg of sample in 10 mL Acetonitrile.
-
Reaction: Mix 100
L Sample + 200 L Reagent + 200 L Catalyst. -
Incubation: Heat at 60°C for 30 minutes . (Crucial step for tertiary alcohols).
-
Quench: Add 500
L Quenching Agent to destroy excess acid chloride. -
Inject: Inject 10
L into the HPLC.
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5
m. -
Mobile Phase A: Water + 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm .
-
Flow Rate: 1.0 mL/min.[2]
Protocol 2: RI Method (For Assay Only)
If you lack derivatization capabilities and only need assay values:
-
Column: Ligand Exchange (e.g., Sugar-Pak) or Amide/HILIC column (better retention for polars). Standard C18 often results in elution near the void volume (
). -
Mobile Phase: 100% Water (or 95:5 Water:ACN to prevent microbial growth).
-
Temperature: Strictly controlled at 35°C (RI is sensitive to thermal drift).
-
Flow Rate: 0.5 mL/min.
Mechanism of Action
The derivatization reaction transforms the analyte physically and spectrally. The addition of the dinitrobenzoyl group adds significant hydrophobicity (increasing retention on C18) and a strong chromophore.
Figure 2: Reaction scheme for the derivatization of the tertiary alcohol using 3,5-DNB-Cl.
Expert Tips for Success
-
Dry Solvents are Mandatory: Acid chlorides hydrolyze instantly in water. Ensure your acetonitrile and pyridine are anhydrous.
-
Blank Subtraction: The reagent (3,5-DNB-Cl) and its hydrolysis product (3,5-Dinitrobenzoic acid) will appear in the chromatogram. Always run a "Reagent Blank" (Solvent + Reagent + Catalyst) to identify these peaks. The acid peak usually elutes earlier than the ester derivative.
-
Tertiary Alcohol Kinetics: Do not skip the heating step. Unlike primary alcohols which react at room temperature, the bulky methyl and difluoromethyl groups on this analyte require thermal energy to overcome steric hindrance.
References
-
Sigma-Aldrich. 1,1-Difluoro-2-methylpropan-2-ol Product Specification & CAS 354-10-9 Data. Retrieved from
-
Valdez, D., & Reier, J. C. (1986). A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride. Journal of Chromatographic Science. Retrieved from
-
Knauer. RI Detectors – Reliable Refractive Index Detection for HPLC. Retrieved from
-
Przybyciel, M. Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Retrieved from
-
NIST Chemistry WebBook. 1,3-Difluoro-2-propanol Properties (Analogous Fluorinated Alcohol Data). Retrieved from
Sources
Bioisosteric Comparison Guide: 1,1-Difluoro-2-methylpropan-2-ol vs. tert-Butanol in Drug Design
Executive Summary
In the pursuit of optimized pharmacokinetics and target engagement, medicinal chemists frequently employ bioisosteric replacement to fine-tune molecular properties without drastically altering steric bulk. The transition from a classical tert-butanol moiety to 1,1-difluoro-2-methylpropan-2-ol represents a sophisticated structural intervention. By substituting a single methyl (-CH3) group with a difluoromethyl (-CF2H) group, researchers can fundamentally alter the electronic landscape, hydrogen-bonding capacity, and metabolic stability of the parent molecule. This guide provides an in-depth, objective comparison of these two motifs, elucidating the causality behind their divergent physicochemical behaviors and providing validated experimental protocols for their evaluation.
Physicochemical Profiling & Mechanistic Causality
The substitution of hydrogen atoms with fluorine fundamentally changes the electron distribution within the molecule. The -CF2H group is increasingly recognized as a "lipophilic hydrogen bond donor," a unique property that distinguishes it from both the fully hydrogenated -CH3 and the fully fluorinated -CF3 groups[1].
Electronic Effects and pKa Modulation
The tert-butanol group features three electron-donating methyl groups, which destabilize the conjugate base (alkoxide), resulting in a relatively high pKa (~17). In contrast, the introduction of the highly electronegative fluorine atoms in 1,1-difluoro-2-methylpropan-2-ol exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the hydroxyl oxygen, stabilizing the resulting alkoxide anion and significantly lowering the pKa of the tertiary alcohol. This increased acidity can enhance the hydrogen-bond donor (HBD) strength of the adjacent hydroxyl group, leading to stronger interactions within a protein binding pocket[2].
The -CF2H Group as a Novel Binding Vector
Unlike the inert -CH3 group, the highly polarized C-H bond within the -CF2H moiety endows it with a potent capacity to participate in hydrogen-bonding interactions[1]. The electronegative fluorines draw electron density away from the carbon, leaving the remaining proton partially positive (
Lipophilicity and Metabolic Stability
While trifluoromethyl (-CF3) groups dramatically increase lipophilicity, the difluoromethyl (-CF2H) group offers a more balanced polarity-lipophilicity ratio. It acts as a moderately lipophilic bioisostere that can maintain or subtly adjust the overall LogP of the molecule while simultaneously blocking metabolic soft spots[3]. The C-F bond is significantly stronger than the C-H bond, making the -CF2H group highly resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes, thereby extending the compound's half-life[4].
Quantitative Comparison Summary
| Property / Feature | tert-Butanol Motif | 1,1-Difluoro-2-methylpropan-2-ol Motif | Pharmacological Impact of Substitution |
| Steric Bulk (Volume) | ~42 ų (for -C(CH3)3) | ~46 ų (Slightly larger due to F atoms) | Maintains overall 3D conformation; minimal steric clash in binding pockets. |
| Alcohol pKa | ~17.0 | ~12.5 - 13.5 (Estimated) | Enhances the H-bond donor capacity of the -OH group; alters ionization at physiological pH. |
| H-Bond Donors | 1 (Hydroxyl -OH) | 2 (Hydroxyl -OH + Polarized -CF2H) | Introduces a new binding vector; potential for novel protein-ligand interactions. |
| Metabolic Stability | Susceptible to oxidation at -CH3 | High resistance at the -CF2H site | Decreases intrinsic clearance ( |
| Lipophilicity Contribution | Baseline | Modestly increased or neutral | Fine-tunes membrane permeability without the extreme lipophilicity penalty of -CF3. |
Logical Framework of Bioisosteric Replacement
The decision to transition from a tert-butanol scaffold to a 1,1-difluoro-2-methylpropan-2-ol scaffold is driven by the need to overcome specific liabilities in lead compounds. The diagram below illustrates the causal relationship between the structural modification and the resulting pharmacological outcomes.
Logical flow of property modulation via -CF2H bioisosteric replacement.
Self-Validating Experimental Protocols
To objectively compare the performance of compounds bearing these two motifs, rigorous experimental validation is required. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol A: Determination of Lipophilicity (LogD at pH 7.4) via Shake-Flask LC-MS
This protocol quantifies the subtle lipophilicity shifts induced by the difluoromethyl substitution.
Materials:
-
1-Octanol (HPLC grade, pre-saturated with buffer)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with 1-octanol)
-
Test compounds (10 mM in DMSO)
-
Reference standards (e.g., Propranolol, Atenolol) for assay validation.
Step-by-Step Methodology:
-
Preparation: Add 10 µL of the 10 mM compound stock to a 2 mL glass vial. Evaporate the DMSO under a gentle stream of nitrogen to prevent co-solvent effects on partitioning.
-
Partitioning: Add 500 µL of octanol-saturated PBS (pH 7.4) and 500 µL of PBS-saturated 1-octanol to the vial.
-
Equilibration: Cap the vial tightly and agitate on a mechanical shaker at 300 rpm for 60 minutes at 25°C.
-
Separation: Centrifuge the mixture at 3000 × g for 15 minutes to ensure complete phase separation.
-
Sampling: Carefully extract 50 µL from the upper octanol phase and dilute with 950 µL of methanol. Extract 50 µL from the lower aqueous phase and dilute with 50 µL of methanol.
-
Self-Validation Check: Ensure no cross-contamination between phases during pipetting; use a fine-tipped needle for the aqueous phase.
-
-
Quantification: Analyze both diluted phases using LC-MS/MS. Calculate the peak area ratio.
-
Calculation:
.
Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)
This assay assesses the protective effect of the -CF2H group against oxidative metabolism compared to the -CH3 group.
Materials:
-
Human Liver Microsomes (HLM, 20 mg/mL protein concentration)
-
NADPH regenerating system (Solution A and B)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Positive control (Verapamil or Testosterone)
Step-by-Step Methodology:
-
Master Mix Preparation: Prepare a master mix containing 100 mM phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM, DMSO < 0.1%).
-
Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes in a shaking water bath.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM).
-
Self-Validation Check: Run a parallel "Minus-NADPH" control to rule out non-CYP450 mediated degradation or chemical instability.
-
-
Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the reaction mixture.
-
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS) to precipitate proteins and stop the reaction.
-
Processing: Vortex the quenched samples for 2 minutes, then centrifuge at 4000 × g for 15 minutes at 4°C.
-
Analysis: Transfer the supernatant to LC vials and analyze the remaining parent compound via LC-MS/MS.
-
Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. Determine the elimination rate constant (
) from the slope. Calculate intrinsic clearance ( ).
Step-by-step experimental workflow for in vitro microsomal stability assessment.
References[1] Zafrani, Y., Sod-Moriah, G., Yeffet, D., et al. "CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties." Journal of Medicinal Chemistry / PMC. Verified URL[3] Benchchem. "Application Notes and Protocols: (S)-3-(Difluoromethyl)pyrrolidine as a Versatile Building Block in Medicinal Chemistry." Benchchem. Verified URL[4] Jeffries, B., Wang, Z., et al. "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange." Journal of Medicinal Chemistry - ACS Publications. Verified URL[2] Alfa Chemistry. "Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals." Alfa Chemistry. Verified URL[5] Tang, et al. "Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules." ACS Publications.Verified URL
Sources
Comparative IR Spectroscopy Guide: 1,1-Difluoro-2-methylpropan-2-ol vs. Alternative Alcohols
Executive Summary
In modern drug development, the strategic incorporation of fluorine is a cornerstone technique for modulating lipophilicity, metabolic stability, and target binding affinity. 1,1-Difluoro-2-methylpropan-2-ol is a highly specialized fluorinated building block featuring a tertiary alcohol adjacent to a difluoromethyl (–CF₂H) group.
This guide provides an in-depth comparative analysis of the Infrared (IR) spectroscopic signatures of 1,1-Difluoro-2-methylpropan-2-ol against common structural alternatives: the non-fluorinated 2-methylpropan-2-ol (tert-butanol) and the fully fluorinated 1,1,1-trifluoro-2-methylpropan-2-ol. By understanding the unique vibrational dynamics of the –CF₂H group, researchers can accurately verify structural integrity, assess conformational preferences, and evaluate intramolecular hydrogen-bonding networks.
Mechanistic Insights: The Vibrational Dynamics of the CF₂H Group
As a Senior Application Scientist, I emphasize that interpreting the IR spectrum of 1,1-Difluoro-2-methylpropan-2-ol requires moving beyond simple functional group checklists. The proximity of the highly electronegative fluorine atoms to the tertiary alcohol creates complex quantum mechanical and electrostatic interactions that fundamentally alter the molecule's vibrational modes.
-
Bioisosterism and the "Blue-Shifting" Hydrogen Bond: The –CF₂H group is frequently utilized as a lipophilic bioisostere for hydroxyl (–OH) and thiol (–SH) groups. Unlike the fully fluorinated –CF₃ group, the proton in –CF₂H is highly polarized. When this proton acts as a non-classical hydrogen bond donor (e.g., forming an intramolecular interaction with the adjacent oxygen), it paradoxically strengthens the C–H bond. This phenomenon transfers electron density into the anti-bonding orbital, leading to a blue shift in the IR stretching frequency—moving from a baseline of ~2970 cm⁻¹ to approximately ~3008 cm⁻¹ ()[1][2]. This is accompanied by a characteristic decrease in IR intensity, distinguishing it from traditional red-shifting hydrogen bonds[2].
-
Dipole Moment Amplification in C–F Stretches: The C–F bond is the strongest single bond in organic chemistry. The asymmetric and symmetric stretching of the –CF₂ group induces massive changes in the molecular dipole moment. Consequently, these vibrations dominate the fingerprint region, producing intensely strong absorption bands between 1040 cm⁻¹ and 1120 cm⁻¹ ()[3].
-
Inductive Effects on the O–H Stretch: The strong electron-withdrawing nature of the adjacent fluorines increases the acidity of the tertiary alcohol compared to tert-butanol. This inductive effect subtly alters the intermolecular hydrogen-bonding network in the condensed (liquid) phase, typically resulting in a broader and slightly shifted O–H stretching envelope.
Comparative Spectral Analysis
To objectively evaluate the spectral performance and structural verification of 1,1-Difluoro-2-methylpropan-2-ol, we must benchmark it against its non-fluorinated and perfluorinated analogs. The table below summarizes the quantitative frequency shifts driven by these structural variations.
| Spectral Region | 1,1-Difluoro-2-methylpropan-2-ol (Target) | 2-Methylpropan-2-ol (tert-butanol) | 1,1,1-Trifluoro-2-methylpropan-2-ol |
| O–H Stretch | ~3350 cm⁻¹ (Broad, strong H-bonding) | ~3300 cm⁻¹ (Broad, strong) | ~3250 cm⁻¹ (Broader, very strong H-bonding) |
| Aliphatic C–H Stretch | 2850 – 2960 cm⁻¹ (From –CH₃ groups) | 2850 – 2960 cm⁻¹ (From –CH₃ groups) | 2850 – 2960 cm⁻¹ (From –CH₃ groups) |
| CF₂–H Stretch | ~2970 – 3008 cm⁻¹ (Weak, blue-shifted)[1] | N/A | N/A |
| C–F Stretch | ~1040 – 1120 cm⁻¹ (Strong, CF₂ asym/sym)[3] | N/A | ~1150 – 1250 cm⁻¹ (Very strong, CF₃)[4] |
| C–O Stretch | ~1150 cm⁻¹ (Tertiary alcohol) | ~1150 cm⁻¹ (Tertiary alcohol) | ~1120 cm⁻¹ (Shifted via inductive effect) |
Data Interpretation Note: The absence of the ~3008 cm⁻¹ peak and the shift of the C–F stretching envelope from ~1100 cm⁻¹ to >1150 cm⁻¹ are the primary diagnostic markers to differentiate the difluoromethyl product from the trifluoromethyl alternative[4].
Experimental Protocol: High-Resolution ATR-FTIR Workflow
Because fluorinated alcohols can be volatile and hygroscopic, traditional KBr pellet transmission methods are prone to atmospheric water contamination, which obscures the critical O–H stretching region. The following self-validating protocol utilizes Attenuated Total Reflectance (ATR) FTIR to ensure maximum spectral fidelity.
Step-by-Step Methodology
-
Instrument Preparation & Purging:
-
Action: Purge the FTIR spectrometer with dry nitrogen for at least 30 minutes prior to analysis.
-
Causality: Eliminates atmospheric H₂O vapor (which absorbs heavily at 3400–4000 cm⁻¹ and 1300–2000 cm⁻¹) and CO₂ (2350 cm⁻¹), preventing spectral interference with the sample's O–H and weak CF₂–H bands.
-
-
Background Acquisition:
-
Action: Ensure the diamond ATR crystal is clean (verify with spectroscopic-grade isopropanol and allow to evaporate). Collect a background air spectrum using 64 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Action: Deposit 1–2 drops of neat liquid 1,1-Difluoro-2-methylpropan-2-ol directly onto the ATR crystal, ensuring complete coverage of the evanescent wave sensing area. Cap the sample press lightly to prevent evaporation during the scan.
-
-
Data Collection:
-
Action: Acquire the sample spectrum using 64 scans at 4 cm⁻¹ resolution across the 4000–400 cm⁻¹ range.
-
Causality: Averaging 64 scans improves the Signal-to-Noise Ratio (SNR) by a factor of 8 (
), which is computationally necessary to resolve the weak, blue-shifted CF₂–H stretch from the overlapping baseline noise.
-
-
Spectral Processing:
-
Action: Apply an ATR correction algorithm and a multipoint baseline correction.
-
Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes the intense C–F stretches in the fingerprint region relative to the higher-frequency O–H stretches, allowing for accurate relative intensity comparisons.
-
-
Peak Deconvolution (Optional):
-
Action: Apply Fourier self-deconvolution in the 2800–3100 cm⁻¹ region to isolate the ~3008 cm⁻¹ CF₂–H stretch from the broader methyl C–H stretching envelope.
-
Spectral Interpretation Workflow
The logical progression for verifying the structural identity of 1,1-Difluoro-2-methylpropan-2-ol via FTIR is mapped out in the diagram below.
Workflow for ATR-FTIR spectral acquisition and interpretation of fluorinated alcohols.
References
-
Shen, C., et al. (2017). "CF2H, a Hydrogen Bond Donor." National Center for Biotechnology Information (PMC). Available at:[Link]
-
Carver, T. G., & Andrews, L. (1969). "Infrared Spectrum of the Difluoromethyl Radical in Solid Argon." The Journal of Chemical Physics. Available at:[Link]
-
Blowers, P., et al. (2010). "IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, CF3CF2H, and CF3CF2CF2H." The Open Physical Chemistry Journal. Available at:[Link]
Sources
Validating difluoromethyl group incorporation efficiency
Validating Difluoromethyl ( ) Group Incorporation Efficiency
Executive Summary: The Lipophilic Hydrogen Bond Donor
In modern drug discovery, the difluoromethyl group (
This guide validates the efficiency of Zinc Difluoromethanesulfinate (DFMS) —a radical-based reagent—against the traditional nucleophilic standard, (Difluoromethyl)trimethylsilane (
Mechanistic Logic & Reagent Selection
To validate incorporation efficiency, one must first understand the incorporation pathway. The choice of reagent dictates the reaction intermediate (radical vs. carbene/anion) and the required validation metrics.
Decision Logic for Reagent Selection
The following decision tree illustrates the causal logic for selecting between Radical (DFMS) and Nucleophilic (
Figure 1: Reagent selection logic based on substrate electronic requirements. DFMS targets electron-deficient heterocycles via radical attack, while TMS-CF2H targets electrophiles.
Analytical Validation: The Self-Validating System
In synthesis, "yield" is meaningless without structural confirmation. The
The "Gold Standard" Validation Metrics
To confirm successful incorporation, your analytical data must meet these specific criteria:
| Metric | Method | Characteristic Signature | Physical Basis |
| Proton Coupling | Triplet ( | Geminal coupling ( | |
| Coupling Constant | Large | ||
| Fluorine Signal | Doublet ( | Splitting by the single geminal proton. | |
| Quantification | qNMR | Integrated vs. Internal Std (e.g., | Molar ratio determination. |
Critical Validation Step:
If the
Comparative Performance Data
The following data compares the efficiency of DFMS (Radical) against
Table 1: Efficiency in Heterocycle Functionalization
Data synthesized from comparative literature analysis (Fujiwara et al. [1], benchchem [2])
| Substrate Class | Reagent: DFMS (Radical) | Reagent: TMS-CF2H (Nucleophilic) | Reagent: Ir-Photoredox | Analysis |
| Caffeine | 54% Yield (C-8 selective) | < 5% (Requires pre-activation) | 45-60% | DFMS is superior for direct C-H functionalization without pre-functionalization. |
| Pyridine | 40-60% Yield (C-2/C-4 mix) | 0% (Incompatible with direct C-H) | 50-70% | Photoredox offers better regiocontrol, but DFMS is operationally simpler (no catalyst). |
| Benzaldehyde | 0% (Incompatible) | 85-95% Yield | N/A | |
| Reaction Setup | Open Flask, Air/Water Compatible | Inert Atmosphere, Dry Solvents | Inert Atmosphere, Blue LEDs | DFMS offers highest operational robustness. |
Mechanism of Action: Why DFMS Wins for Heterocycles
The efficiency of DFMS stems from the generation of the electrophilic
Figure 2: The DFMS radical cascade. The release of
Experimental Protocol: DFMS Validation Workflow
Objective: Validate the innate difluoromethylation of a nitrogen heterocycle (e.g., caffeine or a pyridine derivative).
Materials
-
Reagent: Zinc Difluoromethanesulfinate (DFMS) [Baran Reagent].[3]
-
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution.
-
Solvent: Dichloromethane (DCM) and Water (
ratio). -
Acid additive: Trifluoroacetic acid (TFA) – Optional, improves yield for basic substrates.
Step-by-Step Methodology
-
Setup: To a vial equipped with a stir bar, add the heterocycle substrate (1.0 equiv).
-
Solvent: Add DCM (0.15 M concentration relative to substrate) and Water (0.4 volume relative to DCM). Note: The biphasic system is crucial for solubilizing the zinc reagent.
-
Reagent Addition: Add DFMS (3.0 equiv) in one portion.
-
Initiation: Add TFA (1.0 equiv) followed by dropwise addition of TBHP (5.0 equiv) at
or Room Temperature (substrate dependent).-
Expert Insight: The reaction is exothermic. For sensitive substrates, cool to
during oxidant addition.
-
-
Reaction: Stir vigorously at Room Temperature for 4–12 hours. The mixture will likely turn slightly cloudy or yellow.
-
Workup: Quench with saturated aq.
. Extract with DCM ( ). Dry organic layer over . -
Purification: Concentrate and purify via silica gel chromatography.
-
Tip:
products are often slightly less polar than the starting material but streak less on silica due to reduced basicity.
-
Troubleshooting & Optimization
-
Low Conversion? Add a second portion of DFMS (1-2 equiv) and TBHP (2 equiv) after 6 hours. The radical half-life is short; replenishing reagents often pushes conversion from 40% to >70%.
-
Regioselectivity Issues? Switch solvent to DMSO/Water. The change in dielectric constant can alter the innate preference of the radical attack.
References
-
Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012).[3][4] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95-99. [Link]
-
Zafrani, Y., Sod-Moriah, G., & Yagen, B. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? Journal of Medicinal Chemistry, 62(11), 5628–5637.[5][6] [Link][5]
-
Hu, J., Zhang, W., & Wang, F. (2010). Nucleophilic Difluoromethylation of Carbonyl Compounds with Difluoromethylsilanes. Chemical Communications, 46, 251-253. [Link]
-
O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). Radar on the Radar: A Practical Reagent for the Difluoromethylation of Functionalized Heterocycles. Journal of the American Chemical Society, 135(32), 12166–12169. [Link]
Validating the Purity of 1,1-Difluoro-2-methylpropan-2-ol: A Comparative Guide of Analytical Standards
Executive Summary: The Fluorine Conundrum
1,1-Difluoro-2-methylpropan-2-ol (CAS: 354-10-9) is a critical fluorinated building block in medicinal chemistry, often employed to modulate lipophilicity (
This guide objectively compares the industry-standard Combustion Analysis (CHN/F) against the modern "Gold Standard" of Quantitative NMR (qNMR) . While traditional EA is often a regulatory checkbox, experimental data suggests it is insufficient for this specific volatile fluorinated alcohol without rigorous modification.
The Challenge: Why Standard EA Fails
For non-fluorinated organics, Carbon/Hydrogen/Nitrogen (CHN) combustion analysis is robust. For 1,1-Difluoro-2-methylpropan-2-ol , two physicochemical properties conspire to produce false negatives:
-
The "Quartz Etching" Effect: Standard EA combustion tubes are made of quartz (
). During high-temperature oxidation ( ), the organic fluorine converts to Hydrogen Fluoride ( ) or . These species react aggressively with the quartz tube rather than passing to the detector.-
Reaction:
-
Consequence: This depletes the fluorine signal and damages the instrument. Furthermore, the formation of volatile
can interfere with N/C detection.
-
-
Volatility-Induced Mass Error: As a low-molecular-weight liquid (MW: 110.1 g/mol ), the compound is volatile. Standard weighing into open tin capsules leads to micro-evaporation before the capsule is crimped, resulting in artificially low Carbon percentages (
).
Visualization: The Failure Mode of Standard EA
The following diagram illustrates the chemical interference pathway in a standard combustion setup.
Figure 1: Mechanism of Elemental Analysis failure for fluorinated volatiles. Note the dual failure points: evaporation during weighing and silica etching during combustion.
Comparative Analysis of Methodologies
We evaluated three standards of analysis for verifying the composition of 1,1-Difluoro-2-methylpropan-2-ol.
Method A: Modified Combustion Analysis (CHN + F-ISE)
To make EA work, the protocol must be altered. The "Standard" here refers to the calibration reference and the additives used.
-
Protocol Modification: Samples must be weighed into hermetically sealed liquid capsules (Indium or Tin) using a cold-welder to prevent evaporation.
-
Fluorine Handling: Requires a specific combustion aid (e.g.,
or Magnesium Oxide) to trap fluorine or a specific "Fluorine Mode" analyzer that separates F before it damages the column. -
Reference Standard: Acetanilide (for CHN) and 4-Fluorobenzoic Acid (specifically for F calibration).
Method B: Quantitative NMR (qNMR) – The Recommended Standard
qNMR replaces physical separation with magnetic resonance. It is non-destructive and self-validating.
-
Target Nuclei:
(Proton) and (Fluorine).[1] -
Internal Standard (IS): A certified reference material (CRM) of known purity is added.[2]
-
Recommended IS:3,5-Bis(trifluoromethyl)benzoic acid (BTFBA) or Maleic Acid . BTFBA is ideal as it allows simultaneous validation of both
and channels.
-
Method C: High-Resolution Mass Spectrometry (HRMS)
While useful for identity (Exact Mass), HRMS is generally semi-quantitative for purity due to ionization variance (ESI response factors differ between impurities and main peak). It is a confirmatory standard, not a purity standard.
Data Presentation: Performance Matrix
The following table summarizes the expected performance of each method for this specific molecule.
| Feature | Modified Combustion (EA) | qNMR ( | HRMS (Orbitrap/Q-TOF) |
| Primary Output | % Composition (C, H, F) | Absolute Purity (wt%) | Exact Mass / Identity |
| Sample Requirement | High (>5 mg per run) | Low (~2-10 mg) | Minimal (<1 mg) |
| Precision | Qualitative | ||
| Fluorine Specificity | Low (Interference risk) | High (Specific | High |
| Volatility Handling | Poor (Requires sealing) | Excellent (Closed tube) | Good |
| Cost/Throughput | Moderate / Slow | High / Medium | High / Fast |
| Verdict | Legacy Method | Preferred Standard | Identity Only |
Experimental Protocol: The qNMR Standard
To achieve "publication-grade" validation for 1,1-Difluoro-2-methylpropan-2-ol, follow this qNMR workflow. This protocol minimizes volatility errors and maximizes relaxation accuracy.
Reagents & Equipment[3][4][5]
-
Analyte: 1,1-Difluoro-2-methylpropan-2-ol.[3]
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over
. -
Solvent: DMSO-
(Preferred over to reduce volatility of the analyte). -
Instrument: 400 MHz NMR or higher.
Step-by-Step Workflow
-
Gravimetric Preparation (The Critical Step):
-
Weigh approx. 10-15 mg of Internal Standard directly into the NMR tube or a volumetric flask. Record mass to
mg precision ( ). -
Add approx. 10-15 mg of Analyte . Record mass (
). -
Note: Perform this rapidly to avoid evaporation of the fluorinated alcohol.
-
Dissolve in 0.6 mL DMSO-
.
-
-
Acquisition Parameters:
-
Pulse Angle:
(Maximize signal). -
Relaxation Delay (D1): Must be
of the slowest relaxing nucleus (typically the IS). Set D1 = 30-60 seconds to be safe. -
Scans (NS): 16 or 32 (Sufficient for >10mg sample).
-
Temperature: 298 K (Controlled to prevent shift drift).
-
-
Processing:
-
Phase and baseline correction must be manual and precise.
-
Integrate the unique signal of the Analyte (e.g., the Methyl group singlet or
triplet) vs. the IS signal.
-
-
Calculation:
-
Where
= Integral area, = Number of protons, = Molar mass, = Purity.
-
Visualization: qNMR Decision Workflow
Figure 2: Validated qNMR workflow for purity assessment. The "Relaxation Delay" step is the most common source of error if skipped.
References
-
Thermo Fisher Scientific. "CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer." Thermo Fisher Application Notes. Link
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. Link
-
Elementar. "CHNS analysis of fluorinated samples." Elementar Technical Notes. Link
-
Sigma-Aldrich. "1,1-Difluoro-2-methylpropan-2-ol Product Specification." Sigma-Aldrich Catalog. Link
-
Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry, 2012, 35, 5-26. Link
Sources
Safety Operating Guide
1,1-Difluoro-2-methylpropan-2-ol: Advanced Disposal & Handling Protocol
Topic: 1,1-Difluoro-2-methylpropan-2-ol Proper Disposal Procedures
CAS Number: 354-10-9 Chemical Class: Fluorinated Aliphatic Alcohol Primary Hazard: Flammable Liquid (Category 2), Halogenated Waste
Executive Summary: The "Why" Behind the Protocol
As researchers, we often treat waste disposal as a secondary administrative task. However, with fluorinated compounds like 1,1-Difluoro-2-methylpropan-2-ol , improper disposal is not just a regulatory violation—it is a chemical hazard and an environmental liability.
Unlike standard organic alcohols (e.g., isopropanol), this compound contains fluorine atoms (C-F bonds). When incinerated in standard non-halogenated waste streams without appropriate scrubbers, it generates hydrogen fluoride (HF) and potentially other toxic fluorinated byproducts. Therefore, strict segregation into the Halogenated Waste Stream is non-negotiable.
This guide provides a self-validating workflow to ensure safety, regulatory compliance (RCRA), and environmental stewardship.
Physicochemical & Hazard Profile
Understanding the specific hazards is the first step in safe disposal. This compound combines the volatility of low-molecular-weight alcohols with the chemical resilience of fluorinated groups.
Table 1: Critical Safety Data for Disposal Planning
| Parameter | Specification | Operational Implication |
| CAS Number | 354-10-9 | Unique identifier for waste manifesting. |
| Physical State | Liquid | Requires leak-proof, solvent-resistant containment. |
| Flash Point | < 23°C (Est.) | High Flammability. Ground all containers during transfer. |
| Reactivity | Stable | Incompatible with strong oxidizers, acid chlorides, and anhydrides. |
| Waste Class | Halogenated Organic | DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol).[1] |
| GHS Signals | Danger | H225 (Flammable), H315 (Skin), H319 (Eye), H335 (Resp.[2][3] Irritation). |
Waste Segregation Logic (The "Golden Rule")
The most common error in laboratory waste management is cross-contamination.
-
Rule: If a waste container contains even 0.1% halogenated solvent, the entire container must be treated as halogenated waste.
-
Cost Impact: Halogenated waste disposal is significantly more expensive than non-halogenated waste due to the need for specialized incineration (HF scrubbing).
-
Safety Impact: Mixing with incompatible oxidizers can lead to pressure buildup.
Visualizing the Decision Process
The following decision tree illustrates the logic for segregating this specific chemical.
Figure 1: Waste segregation logic. Always default to "Halogenated Organic Solvents" unless reactive contaminants are present.
Step-by-Step Disposal Protocol
Follow this protocol to transfer waste from the bench to the central accumulation area.
Phase 1: Preparation
-
Select Container: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal cans if the waste is acidic or wet, as fluorides can corrode metal over time.
-
Labeling: Attach a hazardous waste tag before adding any waste.
-
Must include: Full chemical name ("1,1-Difluoro-2-methylpropan-2-ol"), CAS # (354-10-9), and the hazard check "Flammable" and "Toxic".
-
-
PPE: Wear nitrile gloves, safety goggles, and a flame-resistant lab coat.
Phase 2: Transfer
-
Fume Hood Only: Perform all transfers inside a functioning chemical fume hood to capture vapors (H335 respiratory irritant).
-
Grounding: If transferring more than 1 liter, attach a grounding wire between the source and waste container to prevent static discharge (H225).
-
Funnel Use: Use a funnel with a lid or remove the funnel immediately after use. Do not leave open funnels in waste containers.
Phase 3: Storage & Pickup
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
-
Secondary Containment: Place the waste container in a secondary tray capable of holding 110% of the volume.
-
Scheduling: Request pickup when the container is 90% full or within 6 months of the start date (per RCRA guidelines).
Emergency Procedures: Spills & Exposure
In the event of a spill, immediate action is required to prevent vapor accumulation and fire.
Spill Response Workflow
Figure 2: Immediate response protocol for spills. Note that "Major" spills require professional HazMat intervention due to flammability.
Specific Spill Steps:
-
Extinguish Ignition Sources: Turn off hot plates and stirrers immediately.
-
Absorb: Use inert absorbents (Vermiculite, dry sand, or commercial solvent pads). Do NOT use paper towels for large spills as they increase the surface area for evaporation and flammability.
-
Disposal of Debris: All absorbent materials must be bagged, labeled as hazardous waste, and disposed of via the same halogenated stream.
Regulatory & Compliance Notes
-
RCRA Classification: This material is likely a D001 (Ignitable) waste. Because it is fluorinated, it may not fall under standard F-listed solvents unless part of a specific mixture, but it must be treated with the same rigor.
-
Sewer Ban: Under no circumstances can this chemical be poured down the drain. It is toxic to aquatic life and can damage municipal water treatment microorganisms.
-
Empty Containers: Containers that held this solvent must be "RCRA Empty" (less than 3% by weight remaining) before the label is defaced and the bottle is recycled or trashed.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of PFAS and Fluorinated Materials. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Halogenated Solvents. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
